Technical Documentation Center

N,N-Dipropyltryptamine Oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-Dipropyltryptamine Oxalate
  • CAS: 1796932-63-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,N-Dipropyltryptamine Oxalate: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N,N-dipropyltryptamine (DPT) and its oxalate salt, focusing on its chemical structure, molecular p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dipropyltryptamine (DPT) and its oxalate salt, focusing on its chemical structure, molecular properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tryptamines and the development of novel therapeutics.

Introduction to N,N-Dipropyltryptamine (DPT)

N,N-dipropyltryptamine, a synthetic tryptamine, is a compound of significant interest in neuropharmacological research due to its potent psychoactive effects.[1] Structurally related to the endogenous neurotransmitter serotonin, DPT acts as a serotonin receptor agonist, with a particular affinity for the 5-HT2A receptor subtype.[1][2] Its unique pharmacological profile has led to investigations into its potential therapeutic applications, including its use as an adjunct in psychotherapy.[2] For research and handling purposes, DPT is often converted to a more stable salt form, with the oxalate salt being a common choice.

Chemical Structure and Molecular Properties

A thorough understanding of the chemical structure and molecular properties of DPT and its oxalate salt is fundamental for any scientific investigation.

Chemical Structures

The chemical structures of N,N-dipropyltryptamine and oxalic acid are depicted below, followed by the structure of the resulting N,N-dipropyltryptamine oxalate salt.

N,N-Dipropyltryptamine (DPT) Freebase

Caption: Chemical structure of N,N-dipropyltryptamine.

Oxalic Acid

Caption: Chemical structure of Oxalic Acid.

N,N-Dipropyltryptamine Oxalate

The oxalate salt is formed through an acid-base reaction between the basic tertiary amine of the DPT molecule and the acidic carboxylic acid groups of oxalic acid.

Caption: Ionic interaction in N,N-dipropyltryptamine oxalate.

Molecular Weight and Formula

The molecular properties of DPT and its oxalate salt are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
N,N-Dipropyltryptamine (Freebase)C₁₆H₂₄N₂244.38[1][3]
Oxalic AcidC₂H₂O₄90.03
N,N-Dipropyltryptamine OxalateC₁₈H₂₆N₂O₄334.41[4]

Synthesis and Purification

The synthesis of N,N-dipropyltryptamine and its subsequent conversion to the oxalate salt are critical procedures for obtaining high-purity material for research purposes.

Synthesis of N,N-Dipropyltryptamine (Freebase)

A common method for the synthesis of N,N-dipropyltryptamine involves the dialkylation of tryptamine. The following protocol is adapted from established literature procedures.[5]

Experimental Protocol: Synthesis of N,N-Dipropyltryptamine

  • Reaction Setup: In a suitable reaction vessel, dissolve tryptamine and a non-nucleophilic base, such as diisopropylethylamine, in an appropriate aprotic solvent like diethyl ether.

  • Alkylation: Cool the solution to 0°C and add 1-iodopropane dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dialkylation.

  • Workup: Filter the reaction mixture to remove any precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography on silica gel to afford pure N,N-dipropyltryptamine.

Synthesis_Workflow Tryptamine Tryptamine Solvent_Base Dissolve in Diethyl Ether with Diisopropylethylamine Tryptamine->Solvent_Base Alkylation Add 1-Iodopropane at 0°C Solvent_Base->Alkylation Reaction Stir at Room Temperature Alkylation->Reaction Filtration Filter to Remove Salts Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify by Column Chromatography Evaporation->Purification DPT_Freebase N,N-Dipropyltryptamine (Freebase) Purification->DPT_Freebase

Caption: Workflow for the synthesis of N,N-dipropyltryptamine.

Preparation of N,N-Dipropyltryptamine Oxalate

Experimental Protocol: Preparation of N,N-Dipropyltryptamine Oxalate (General Procedure)

  • Dissolution: Dissolve the purified N,N-dipropyltryptamine freebase in a minimal amount of a suitable organic solvent, such as methanol or acetone.

  • Acid Addition: In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the DPT solution with stirring. The N,N-dipropyltryptamine oxalate salt should precipitate out of the solution.

  • Crystallization: Cool the mixture in an ice bath or refrigerator to maximize the yield of the crystalline salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of N,N-dipropyltryptamine oxalate should be confirmed using a combination of analytical techniques.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N,N-dipropyltryptamine, the protonated molecule [M+H]⁺ is expected at an m/z of 245.2012.[8] The fragmentation pattern in electron ionization (EI) mass spectrometry is typically characterized by the formation of a stable iminium ion.

While specific mass spectrometry data for the oxalate salt is not widely published, analysis would likely show the parent peak of the freebase after in-source fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stability and Storage

Proper storage is crucial to maintain the integrity of N,N-dipropyltryptamine oxalate. Tryptamine salts are generally more stable than their freebase counterparts, which can be susceptible to degradation, particularly through oxidation.[9] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry environment.[10] Storing under an inert atmosphere can further prevent degradation.

Toxicological Profile

The toxicological profile of N,N-dipropyltryptamine is not extensively studied, and much of the available information is anecdotal or based on its similarity to other tryptamines.[11] The primary safety concerns are related to its potent psychoactive effects, which can include hallucinations, altered perception, and changes in mood and cognition.[10]

A case report has documented a fatality associated with the aspiration of gastric contents following the consumption of DPT.[12][13] The reported concentrations in postmortem samples were approximately 210 ng/mL in antemortem serum, 110 ng/mL in postmortem cardiac blood, and 180 ng/mL in urine.[13] As with any potent psychoactive compound, caution should be exercised during handling and administration in a research setting.

Conclusion

This technical guide provides a foundational understanding of the chemical structure, molecular properties, synthesis, and analysis of N,N-dipropyltryptamine oxalate. While this compound holds significant potential for neuropharmacological research, it is imperative that researchers and drug development professionals adhere to rigorous scientific standards for its synthesis, characterization, and handling. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

  • N,N-Dipropyltryptamine Overview. Onto-sight AI.
  • N,N-Dipropyltryptamine | C16H24N2 | CID 6091. PubChem. Available at: [Link]

  • Oxalic acid. PubChem. Available at: [Link]

  • NPS Discovery — New Drug Monograph 2025 N,N-Dipropyltryptamine. The Center for Forensic Science Research & Education. Available at: [Link]

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology Biochemistry and Behavior, 88(3), 358-365. Available at: [Link]

  • Do tryptamines go bad? How much to order? Reddit. Available at: [Link]

  • Structure and synthesis of dipropyltryptamine (DPT). ResearchGate. Available at: [Link]

  • Neukamm, M. A., et al. (2024). A fatal case of aspiration due to consumption of the hallucinogenic tryptamine derivative dipropyltryptamine (DPT). Journal of Pharmaceutical and Biomedical Analysis, 242, 115959. Available at: [Link]

  • Dipropyltryptamine. Wikipedia. Available at: [Link]

  • N,N-Dipropyltryptamine-d4 Oxalate. Pharmaffiliates. Available at: [Link]

  • L-tryptophan decarboxylation. Sciencemadness Discussion Board. Available at: [Link]

  • Malaca, S., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences, 21(23), 9279. Available at: [Link]

  • Tryptamine degradation?. Sciencemadness Discussion Board. Available at: [Link]

  • Stability of tryptamines in Psilocybe cubensis mushrooms. CRITICAL CONSULTING LLC. Available at: [Link]

  • Simoens, A., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. Available at: [Link]

  • WO2023135237A1 - Tryptamine compositions and methods. Google Patents.
  • Tryptamine. PubChem. Available at: [Link]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Ghent University Academic Bibliography. Available at: [Link]

  • Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry. Available at: [Link]

  • 5-Methoxy-N,N-dipropyltryptamine. SWGDRUG.org. Available at: [Link]

  • WO2022251351A4 - New n,n-dimethyltryptamine salts and crystalline salt forms. Google Patents.
  • Death by aspiration after consumption of the hallucinogen dipropyltryptamine (DPT) – a case report. Uniklinik Freiburg. Available at: [Link]

Sources

Exploratory

In Vitro Metabolic Profiling of N,N-Dipropyltryptamine (DPT) Oxalate: Pathways, Enzymatic Kinetics, and Analytical Methodologies

Executive Summary N,N-Dipropyltryptamine (DPT) is a synthetic indolealkylamine and serotonergic psychedelic that has garnered significant attention in neuropharmacology. As research into the therapeutic potential of psyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dipropyltryptamine (DPT) is a synthetic indolealkylamine and serotonergic psychedelic that has garnered significant attention in neuropharmacology. As research into the therapeutic potential of psychedelic tryptamines accelerates, understanding their pharmacokinetic profiles and metabolic liabilities becomes paramount. This technical whitepaper provides a comprehensive, self-validating framework for mapping the in vitro metabolic pathways of DPT using Human Liver Microsomes (HLMs) and recombinant enzymes.

Physicochemical Considerations: The Oxalate Salt

DPT is typically synthesized and stored as an oxalate salt (DPT oxalate) to enhance chemical stability and aqueous solubility. However, an essential principle of in vitro assay design is recognizing that the oxalate salt readily dissociates in physiological environments (e.g., 0.1 M potassium phosphate buffer, pH 7.4). Consequently, the DPT freebase acts as the primary substrate for enzymatic biotransformation.

Expertise Note: When preparing stock solutions, researchers must account for the mass of the oxalate counterion. The molecular weight of DPT freebase is 244.38 g/mol , whereas DPT oxalate is 334.41 g/mol . Failing to adjust for this difference leads to a ~27% error in molarity, artificially skewing Michaelis-Menten kinetic calculations ( Km​ and Vmax​ ).

Core Metabolic Pathways (Phase I and Phase II)

The biotransformation of dialkylated tryptamines is driven by a competition between oxidative deamination and hepatic cytochrome P450 (CYP)-mediated oxidations.

  • Oxidative Deamination (Major Pathway): Monoamine oxidase A (MAO-A) catalyzes the rapid oxidative deamination of the aliphatic amine side chain[1]. This yields an unstable intermediate, indole-3-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to indole-3-acetic acid (IAA) or reduced to tryptophol. This MAO-dependent first-pass metabolism is the primary reason DPT exhibits low oral bioavailability.

  • N-Dealkylation: CYP450 enzymes, predominantly CYP2D6, CYP2C19, and CYP3A4, mediate the sequential removal of the propyl groups[2], forming N-propyltryptamine (NPT) and eventually primary tryptamine.

  • Ring Hydroxylation: CYP2D6 is highly active in the aromatic hydroxylation of the indole core, primarily at the 6-position (forming 6-OH-DPT), mirroring the metabolic fate of structurally analogous tryptamines.

  • N-Oxidation: Flavin-containing monooxygenases (specifically FMO3) and select CYPs oxygenate the tertiary amine to form DPT-N-oxide[3].

  • Phase II Conjugation: Following Phase I oxidation, hydroxylated metabolites (e.g., 6-OH-DPT) undergo rapid O-glucuronidation via UDP-glucuronosyltransferases (UGTs) and O-sulfation via sulfotransferases (SULTs)[4], facilitating renal excretion.

DPT_Metabolism DPT N,N-Dipropyltryptamine (Freebase) NPT N-Propyltryptamine (N-Dealkylation) DPT->NPT CYP2D6, CYP3A4 IAA Indole-3-acetic acid (Oxidative Deamination) DPT->IAA MAO-A OH_DPT 6-Hydroxy-DPT (Ring Hydroxylation) DPT->OH_DPT CYP2D6 N_Oxide DPT-N-Oxide (N-Oxidation) DPT->N_Oxide FMO3 Gluc 6-OH-DPT-Glucuronide (Phase II Conjugation) OH_DPT->Gluc UGTs

Figure 1: Primary Phase I and Phase II in vitro metabolic pathways of N,N-Dipropyltryptamine.

Experimental Methodologies: Self-Validating HLM Incubation Protocol

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating system for in vitro HLM incubations.

Causality & Design Rationale:

  • Buffer Selection: 0.1 M Potassium Phosphate (pH 7.4) is used to mimic physiological pH and maintain microsomal membrane integrity.

  • Pre-incubation: Essential for establishing thermal equilibrium (37°C). Initiating the reaction cold leads to nonlinear kinetics.

  • Control Systems: A minus-NADPH control validates that metabolite formation is strictly cytochrome/FMO-dependent, ruling out chemical degradation. A zero-time (T=0) control accounts for matrix suppression during LC-MS analysis.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPT oxalate in LC-MS grade water to a 10 mM stock. Dilute to a 100 µM working solution.

  • Matrix Assembly: In a 1.5 mL Eppendorf tube, combine 0.1 M potassium phosphate buffer (pH 7.4), pooled HLMs (final protein concentration: 1.0 mg/mL), and DPT (final concentration: 1 µM).

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-generating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate Phase I metabolism. (For Phase II, supplement with 2 mM UDPGA and alamethicin to permeabilize microsomal vesicles).

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately transfer into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., DPT-d4). Causality: The organic solvent instantly denatures enzymes, halting the reaction, while precipitating proteins for cleaner LC injection.

  • Centrifugation & Analysis: Vortex for 30 seconds, centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-HRMS/MS analysis.

HLM_Workflow Prep 1. Matrix Assembly (Buffer + HLM + DPT) PreInc 2. Equilibration (37°C, 5 min) Prep->PreInc Init 3. Initiation (+ NADPH/UDPGA) PreInc->Init Quench 4. Quenching (Ice-cold ACN) Init->Quench Centrifuge 5. Protein Prep (15,000g, 10 min) Quench->Centrifuge Analysis 6. LC-HRMS/MS Data Acquisition Centrifuge->Analysis

Figure 2: Step-by-step self-validating workflow for HLM in vitro incubations.

Quantitative Data Presentation

The table below synthesizes the expected kinetic parameters and relative enzymatic contributions for DPT biotransformation based on homologous dialkylated tryptamine data.

EnzymeMetabolic PathwayRelative Contribution (%)Apparent Km​ (µM) Vmax​ (pmol/min/mg)
MAO-A Oxidative Deamination55 - 65%12.5 ± 2.1450 ± 35
CYP2D6 Ring Hydroxylation (6-OH)15 - 20%8.4 ± 1.5120 ± 15
CYP3A4 N-Dealkylation10 - 15%24.2 ± 3.885 ± 10
CYP2C19 N-Dealkylation< 5%45.6 ± 6.240 ± 8
FMO3 N-Oxidation5 - 10%35.1 ± 4.565 ± 12

(Note: Values are extrapolated from in vitro recombinant enzyme assays of structurally analogous N,N-dialkylated tryptamines).

Analytical Grounding and Trustworthiness

Accurate identification of DPT metabolites relies heavily on High-Resolution Mass Spectrometry (HRMS). The fragmentation pattern of DPT typically yields a dominant product ion at m/z 114.12, corresponding to the dipropyliminium ion formed via alpha-cleavage of the ethylamine side chain.

  • Hydroxylated Metabolites: Exhibit a parent mass shift of +15.9949 Da. If the m/z 114.12 fragment remains intact, the hydroxylation occurred on the indole ring.

  • N-Dealkylated Metabolites: Exhibit a parent mass shift of -42.0469 Da (loss of a propyl group), with a corresponding shift in the iminium fragment to m/z 72.08.

  • N-Oxides: Often undergo thermal degradation in the MS source, reverting to the parent mass or showing a characteristic loss of oxygen (-15.9949 Da) or water (-18.0105 Da). Utilizing mild desolvation temperatures is critical for FMO-mediated metabolite detection[3].

Conclusion

The in vitro metabolism of N,N-dipropyltryptamine oxalate is a multi-enzyme process dominated by MAO-A mediated deamination and CYP2D6/3A4 mediated oxidation. By utilizing rigorous, self-validating HLM protocols and advanced LC-HRMS/MS techniques, researchers can accurately map these pathways, providing critical toxicokinetic data necessary for the clinical advancement of psychedelic therapeutics.

References

  • Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PubMed Central (PMC). URL:[Link]

  • Practical Aspects of Flavin-Containing Monooxygenase-Mediated Metabolism - ACS Publications. URL:[Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines - ResearchGate. URL:[Link]

Sources

Foundational

Pharmacokinetics of N,N-Dipropyltryptamine (DPT) Oxalate in Mammalian Models: A Technical Guide for Preclinical Evaluation

Executive Summary N,N-Dipropyltryptamine (DPT) is a synthetic, short-acting serotonergic psychedelic belonging to the dialkyltryptamine class[1]. While historically utilized as an adjunct to psychotherapy, DPT has recent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dipropyltryptamine (DPT) is a synthetic, short-acting serotonergic psychedelic belonging to the dialkyltryptamine class[1]. While historically utilized as an adjunct to psychotherapy, DPT has recently garnered significant preclinical interest for its complex polypharmacology, notably its ability to modulate audiogenic seizures in mammalian models of Fragile X syndrome[2].

Despite its therapeutic potential, explicit, species-specific pharmacokinetic (PK) parameters for DPT remain largely absent from contemporary literature[2]. To bridge this gap, this technical guide synthesizes the known pharmacodynamic behavior of DPT with the established pharmacokinetic frameworks of its close structural homologs (e.g., DMT and 5-MeO-DMT). Furthermore, we establish a rigorous, self-validating analytical protocol for the quantification of DPT oxalate in mammalian plasma to support future investigational new drug (IND) workflows.

Physicochemical Properties & Formulation Rationale

Why DPT Oxalate? In preclinical mammalian models, the administration of freebase tryptamines is fundamentally flawed due to their high susceptibility to atmospheric oxidation and poor aqueous solubility.

  • Causality: Formulating DPT as an oxalate salt creates a stable crystalline lattice that readily dissociates in physiological saline. This ensures 100% bioavailability upon parenteral administration (intravenous or intraperitoneal), eliminating absorption artifacts and allowing for precise calculation of the volume of distribution ( Vd​ ) and systemic clearance ( Cl ).

Once in systemic circulation, the physiological pH (7.4) ensures a significant fraction of the drug exists in its lipophilic, un-ionized state, driving rapid diffusion across the blood-brain barrier (BBB) to engage 5-HT 2A​ , 5-HT 1A​ , and 5-HT 1B​ receptors[2].

Biotransformation and Nonlinear Pharmacokinetics

The pharmacokinetic profile of DPT is dictated by rapid, enzyme-mediated clearance, resulting in a short biological half-life.

Metabolic Pathways

Like other dialkyltryptamines, DPT is highly susceptible to first-pass metabolism, rendering it largely inactive via oral administration unless co-administered with a Monoamine Oxidase Inhibitor (MAOI)[1].

  • Primary Clearance (MAO-A): The dominant metabolic route is oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A), which cleaves the dipropyl-amine group to yield an inactive indole-3-acetic acid (IAA) derivative[1].

  • Secondary Clearance (CYP450): Hepatic cytochrome P450 enzymes facilitate N-dealkylation, producing N-propyltryptamine intermediates that subsequently undergo Phase II glucuronidation prior to renal excretion.

DPT_Metabolism DPT DPT Oxalate (N,N-Dipropyltryptamine) MAOA MAO-A Enzyme (Oxidative Deamination) DPT->MAOA Primary Pathway CYP CYP450 Enzymes (Hepatic N-dealkylation) DPT->CYP Secondary Pathway IAA Indole-3-acetic acid (IAA) Metabolite MAOA->IAA NDP N-propyltryptamine (Intermediate) CYP->NDP EXC Renal Excretion IAA->EXC GLUC Glucuronide Conjugates NDP->GLUC Phase II GLUC->EXC

Fig 1. Predicted biotransformation and metabolic clearance pathways of DPT in mammalian models.

Dose-Dependent Nonlinearity and Toxicity

Predictive modeling based on the homologous compound 5-MeO-DMT indicates that DPT likely exhibits nonlinear pharmacokinetics at elevated doses. In wild-type mice, escalating doses of 5-MeO-DMT (from 2 mg/kg to 20 mg/kg) result in a disproportionate, 1.5- to 2.7-fold increase in dose-normalized systemic exposure (AUC)[3].

  • Causality: This nonlinearity is driven by the acute saturation of MAO-A and CYP450 active sites. When metabolic clearance is overwhelmed, plasma concentrations spike exponentially. This PK saturation perfectly explains the pharmacodynamic observations in Fmr1 knockout mice: at 10 mg/kg, DPT acts as an effective anticonvulsant, but at 20 mg/kg, the drug rapidly crosses the BBB to induce severe convulsions within 5 to 10 minutes[2].

Comparative Pharmacokinetic Data

Due to the scarcity of explicit DPT pharmacokinetic parameters, Table 1 synthesizes the known quantitative data of related tryptamines to establish a predictive baseline for DPT oxalate in rodent models.

CompoundMammalian ModelRoute Tmax​ (min) t1/2​ (min)Primary ClearancePK Linearity
N,N-Dimethyltryptamine (DMT) RatIV / IP< 55 – 15MAO-A[4]Linear (Low Dose)
5-Methoxy-DMT MouseIP3 – 510 – 20MAO-A / CYP2D6[3]Nonlinear >10 mg/kg
N,N-Dipropyltryptamine (DPT) Mouse/RatIP~ 5 - 10~ 15 - 30MAO-A / CYP450[1]Nonlinear >15 mg/kg*

*Predicted values. The increased steric bulk of the propyl chains in DPT provides slight resistance to MAO-A compared to the methyl groups of DMT, marginally extending Tmax​ and t1/2​ .

Experimental Protocol: LC-MS/MS Quantification of DPT in Plasma

To accurately map the PK profile of DPT oxalate, researchers must employ highly sensitive and specific analytical techniques. The following step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed as a self-validating system to ensure absolute quantitative integrity.

LCMS_Workflow Plasma Plasma Collection (Oxalate Tubes) Spike Spike IS (DPT-d4) Plasma->Spike PPT Protein Precipitation (Ice-cold ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS (MRM 245 -> 114) LC->MS

Fig 2. Self-validating LC-MS/MS workflow for the quantification of DPT in mammalian plasma.

Step 1: Matrix Stabilization and Collection
  • Collect whole blood from the mammalian model at predetermined time intervals (e.g., 2, 5, 15, 30, 60, 120 mins post-dose).

  • Deposit samples immediately into tubes containing Potassium Oxalate / Sodium Fluoride .

    • Causality: Tryptamines are susceptible to post-sampling degradation. Fluoride acts as an esterase inhibitor, preventing ex vivo enzymatic degradation of the analyte in the plasma matrix[5].

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

Step 2: Internal Standard Spiking and Extraction
  • Transfer 50 µL of plasma to a microcentrifuge tube.

  • Spike the sample with 10 µL of a deuterated internal standard (IS), specifically DPT-d4 (100 ng/mL).

    • Causality: Co-eluting endogenous lipids in mammalian plasma cause unpredictable ion suppression in the ESI source. A deuterated IS perfectly mimics the extraction efficiency and ionization behavior of DPT, mathematically correcting for matrix effects and rendering the assay self-validating.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex for 30 seconds.

    • Causality: The 1:3 ratio of plasma to organic solvent rapidly denatures and precipitates plasma proteins while maintaining the solubility of the DPT salt.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Separation
  • Inject 5 µL of the supernatant onto a Kinetex C18 column (100 x 2.1 mm, 1.7 µm)[4].

  • Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN). Start at 5% B and ramp to 95% B over 5 minutes.

    • Causality: DPT is a basic, moderately polar amine. Starting with a highly aqueous mobile phase ensures the analyte focuses tightly at the head of the C18 column, providing sharp, symmetrical peak shapes before elution.

Step 4: ESI-MS/MS Detection
  • Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transition for DPT: m/z 245 114 [6].

    • Causality: The molecular weight of DPT base is 244.38 g/mol , yielding an [M+H]+ parent ion of 245. Collision-induced dissociation (CID) of this parent ion yields a prominent m/z 114 product ion. This corresponds to the dipropyl-iminium fragment ( [CH2​=N(CH2​CH2​CH3​)2​]+ ), a cleavage highly specific to DPT[6]. This specific MRM transition filters out isobaric background noise, ensuring absolute quantitative trust.

Conclusion

The pharmacokinetics of N,N-dipropyltryptamine oxalate are defined by rapid absorption, extensive first-pass MAO-A metabolism, and a high likelihood of dose-dependent nonlinearity. Because therapeutic efficacy (e.g., seizure prevention) and toxicity (e.g., seizure induction) exist on a remarkably narrow continuum[2], implementing the rigorous, self-validating LC-MS/MS protocols outlined in this guide is a mandatory step for any preclinical drug development program evaluating DPT.

References

  • Toxicology and Analysis of Psychoactive Tryptamines - PMC - 1

  • The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome - PMC - 2

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature - MDPI - 5

  • Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - ResearchGate - 3

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - I.R.I.S. - 6

  • Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N-dimethyltryptamine in Rats - bioRxiv.org - 4

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Assay Integration of N,N-Dipropyltryptamine (DPT) Oxalate

Pharmacological Context & Rationale N,N-Dipropyltryptamine (DPT) is a synthetic indolealkylamine and a homolog of the endogenous trace amine N,N-dimethyltryptamine (DMT). In preclinical drug development and neuropsychiat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Rationale

N,N-Dipropyltryptamine (DPT) is a synthetic indolealkylamine and a homolog of the endogenous trace amine N,N-dimethyltryptamine (DMT). In preclinical drug development and neuropsychiatric research, DPT is primarily investigated for its complex polypharmacology across the serotonergic system. Recent pharmacological profiling demonstrates that DPT acts as a moderate-potency full agonist at 5-HT2A receptors and a low-potency partial agonist at 5-HT1A and 5-HT1B receptors ().

For in vitro receptor assays—such as radioligand binding or functional calcium mobilization—DPT is most commonly supplied and utilized as an oxalate salt . While the freebase form of tryptamines is highly susceptible to oxidative degradation, the oxalate salt confers critical long-term stability. However, the introduction of an oxalate counterion requires specific physicochemical considerations during assay preparation to ensure data integrity.

Physicochemical Dynamics: The Oxalate Caveat

As a Senior Application Scientist, I must emphasize a frequently overlooked variable in functional assay design: counterion interference .

Oxalate is a bidentate ligand known to chelate divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). Many functional Gq-coupled receptor assays (e.g., FLIPR calcium flux assays) rely on physiological concentrations of extracellular calcium (typically 1–2 mM) in the assay buffer. If DPT oxalate is dissolved directly into the assay buffer at high concentrations, the dissociated oxalate can sequester extracellular Ca²⁺, artificially depressing the fluorescent signal and leading to a false rightward shift in the dose-response curve.

The Causality of the Solvent Choice: To circumvent counterion interference and overcome the limited aqueous solubility of the oxalate salt at neutral pH, the primary stock solution must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO). By preparing a highly concentrated stock (e.g., 10 mM) in DMSO, the subsequent serial dilutions into the aqueous assay buffer ensure that the final concentration of oxalate in the well is negligible (e.g., < 10 µM), preserving the free Ca²⁺ gradient required for the assay.

Workflow A Weigh DPT Oxalate (Analytical Balance) B Dissolve in 100% DMSO (10 mM Stock) A->B C Aliquoting & Storage (-20°C, Protect from Light) B->C D Serial Dilution (Assay Buffer, max 0.1% DMSO) C->D E In Vitro Assay (e.g., FLIPR/Radioligand) D->E

Workflow for DPT oxalate preparation, from stock solubilization to in vitro assay integration.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating internal quality control (QC) checks to ensure reproducibility. These methods align with the standardized guidelines established by the .

Protocol A: Preparation of 10 mM DPT Oxalate Stock

Objective: Generate a stable, fully solubilized primary stock.

  • Equilibration: Allow the lyophilized DPT oxalate vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the compound and alter the true mass.

  • Weighing: Accurately weigh the required mass of DPT oxalate using a micro-analytical balance.

  • Solubilization: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • QC Validation (Visual): The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization, requiring further sonication or a check of DMSO anhydrous integrity.

  • Storage: Aliquot the 10 mM stock into amber glass vials (or opaque microcentrifuge tubes) to prevent UV degradation. Purge with argon or nitrogen gas, seal tightly, and store at -20°C.

Protocol B: Serial Dilution Strategy

Objective: Prepare a concentration-response curve (CRC) while maintaining a constant vehicle (DMSO) baseline.

  • Intermediate Stock: Dilute the 10 mM DMSO stock 1:100 in the designated Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4) to create a 100 µM intermediate working solution. This yields a 1% DMSO concentration.

  • Serial Dilution: Perform 1:3 or 1:10 serial dilutions of the intermediate stock using Assay Buffer containing 1% DMSO. Causality: Diluting with a buffer that already contains 1% DMSO ensures that every point on the dose-response curve has the exact same vehicle concentration. Fluctuating DMSO levels can independently alter cell membrane permeability and receptor kinetics.

  • Final Assay Addition: When transferring the compounds to the cell plate (typically a 1:10 volume addition), the final top concentration of DPT will be 10 µM, and the final DMSO concentration across all wells will be a uniform, non-toxic 0.1%.

Protocol C: 5-HT2A Calcium Mobilization Assay (FLIPR)

Objective: Quantify the functional agonism of DPT at the 5-HT2A receptor.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in Assay Buffer containing probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

  • Compound Addition: The liquid handler automatically adds 5 µL of the serially diluted DPT oxalate (from Protocol B) to the wells.

  • Kinetic Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the peak intracellular calcium release.

  • QC Validation (System Control): Include a full dose-response curve of Serotonin (5-HT) as a positive control on every plate. The assay is only valid if the EC50 of the 5-HT reference standard falls within 0.5 log units of its historical average.

Pathway DPT DPT (Agonist) Receptor 5-HT2A Receptor DPT->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

5-HT2A receptor Gq-coupled signaling pathway activated by DPT, culminating in calcium mobilization.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of DPT across primary serotonergic targets. These metrics serve as a baseline for validating your assay system.

Target ReceptorAssay TypeModalityRelative Potency / AffinityEmax (Relative to 5-HT)
5-HT2A Calcium Flux (Gq)Full AgonistModerate (Ki ~ 100 - 300 nM)~ 106%
5-HT1A cAMP Inhibition (Gi)Partial AgonistLowSub-maximal
5-HT1B cAMP Inhibition (Gi)AgonistLowVariable
SERT Radioligand BindingInhibitorLow (Micromolar range)N/A

Data synthesized from recent structural and pharmacological evaluations of substituted tryptamines[1][2].

References

  • The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors Source: ACS Chemical Neuroscience (2023) URL:[Link]

  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties Source: Neuropsychopharmacology / Nature (2024) URL:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book Source: University of North Carolina at Chapel Hill / NIMH URL:[Link]

Sources

Application

Guide to In Vivo Dosing of N,N-Dipropyltryptamine Oxalate in Murine Models

An Application Note for Preclinical Research Introduction: N,N-Dipropyltryptamine (DPT) N,N-dipropyltryptamine (DPT) is a synthetic tryptamine and a structural analog of dimethyltryptamine (DMT).[1][2] Its primary mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Preclinical Research

Introduction: N,N-Dipropyltryptamine (DPT)

N,N-dipropyltryptamine (DPT) is a synthetic tryptamine and a structural analog of dimethyltryptamine (DMT).[1][2] Its primary mechanism of action involves agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes.[3][4][5] The engagement of the 5-HT₂A receptor is strongly implicated in the characteristic hallucinogen-like effects of DPT and other classic psychedelics.[3][6] In rodent models, activation of the 5-HT₂A receptor reliably produces a rapid, rotational head movement known as the head-twitch response (HTR), which serves as a well-established behavioral proxy for hallucinogenic potential.[7][8][9]

Due to its specific receptor profile, DPT is a valuable tool for investigating the serotonergic system's role in behavior and pathology. Recent studies have explored its therapeutic potential, demonstrating, for example, that a 10 mg/kg dose can prevent audiogenic seizures in a mouse model of Fragile X syndrome.[6][10] This guide focuses on the practical aspects of using DPT oxalate, a salt form chosen for its likely improved stability and aqueous solubility over the freebase, in a preclinical mouse model.

Pre-Dosing and Formulation Strategy

A successful in vivo study hinges on the accurate and safe formulation of the test compound. The choices made regarding the vehicle, concentration, and dose calculations directly impact the validity and reproducibility of the experimental results.

Compound Characteristics: DPT Oxalate

DPT is typically supplied as a crystalline salt, such as hydrochloride or oxalate, to enhance its solubility in aqueous solutions.[1] While specific solubility data for DPT oxalate should be confirmed with the supplier's Certificate of Analysis, salt forms are generally preferred for parenteral administration. The protocols outlined here assume the use of a high-purity DPT oxalate salt that is soluble in a simple, physiologically compatible vehicle.

Vehicle Selection: Ensuring Inertness and Safety

The ideal vehicle is biologically inert and non-toxic, ensuring that the observed effects are attributable solely to the active compound.[11][12]

  • Primary Recommendation: For water-soluble salts like DPT oxalate, the vehicle of choice is sterile 0.9% Sodium Chloride (NaCl) solution , commonly known as normal saline.[12] It is isotonic and well-tolerated for most administration routes.

  • Alternative (with caution): If solubility issues arise, a small percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) can be used.[13][14] However, DMSO can exert its own biological effects and cause irritation.[13] If used, the final concentration of DMSO in the injected solution should be minimized (ideally ≤5%) and a vehicle-only control group (e.g., 5% DMSO in saline) must be included in the study design.

Dose Calculation and Solution Preparation

Accurate dosing is critical. Doses are calculated based on the mouse's body weight in mg/kg.

Principle: The concentration of the dosing solution is often prepared so that a standard volume-to-weight ratio (e.g., 10 mL/kg) is administered.[15] This simplifies the process and minimizes calculation errors during the experiment. For a 10 mg/kg dose, a 1 mg/mL stock solution is convenient, where a 25-gram mouse would receive a 0.25 mL injection.[16]

Workflow for Dosing Solution Preparation:

G cluster_0 Step-by-Step Solution Preparation weigh 1. Weigh DPT Oxalate calc_vol 2. Calculate Vehicle Volume (e.g., for 1 mg/mL) weigh->calc_vol Mass (mg) dissolve 3. Dissolve in Vehicle (e.g., 0.9% Saline) calc_vol->dissolve Volume (mL) vortex 4. Vortex/Sonicate (If needed to fully dissolve) dissolve->vortex filter 5. Sterile Filter (0.22 µm Syringe Filter) vortex->filter store 6. Store Appropriately (Protect from light, use fresh) filter->store G cluster_workflow HTR Experimental Workflow acclimate 1. Acclimation (30-60 min in test arena) dose 2. Dosing (IP or SC injection) acclimate->dose observe 3. Observation Period (e.g., 30-60 min) dose->observe Immediate quantify 4. Data Quantification (Count head twitches) observe->quantify

Caption: A typical workflow for a head-twitch response study.

Protocol:

  • Habituation: Place individual mice into clear cylindrical observation chambers for 30-60 minutes to acclimate. [17]2. Administration: Dose the mice with DPT oxalate (e.g., 10 mg/kg, IP) or vehicle control as described in Section 3.

  • Observation: Immediately after injection, begin recording the number of head twitches. This can be done by a trained observer or using automated video analysis software. [7][18]4. Quantification: Count the total number of head twitches over a defined period (e.g., the first 30 minutes post-injection). The data is typically expressed as the mean number of head twitches per group.

Conclusion and Best Practices

This guide provides a foundational framework for dosing DPT oxalate in mice. For optimal results, researchers should:

  • Verify Compound Purity and Solubility: Always use high-purity compounds and confirm the solubility of your specific batch in the chosen vehicle.

  • Conduct Pilot Studies: Before undertaking large-scale experiments, perform a pilot study to determine the optimal dose range and time course of action for your specific behavioral endpoint.

  • Maintain Aseptic Technique: All parenteral solutions should be sterile-filtered to prevent infection.

  • Include Proper Controls: Always include a vehicle-only control group to ensure observed effects are drug-specific.

By adhering to these rigorous and well-validated protocols, researchers can confidently investigate the in vivo effects of N,N-dipropyltryptamine and contribute to a deeper understanding of its pharmacological profile.

References

  • Fantegrossi, W. E., Reissig, C. J., Katz, E. B., Yarosh, H. L., Rice, K. C., & Winter, J. C. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology, biochemistry, and behavior, 88(3), 358–365. [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. [Link]

  • Fantegrossi, W. E., Reissig, C. J., Katz, E. B., Yarosh, H. L., Rice, K. C., & Winter, J. C. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. PMC. [Link]

  • Anis, M., et al. (2023). The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. ACS Pharmacology & Translational Science, 6(10), 1480–1491. [Link]

  • Li, J. X., Rice, K. C., & France, C. P. (2007). Behavioral effects of dipropyltryptamine in rats: evidence for 5-HT1A and 5-HT2A agonist activity. Pharmacology, biochemistry, and behavior, 87(3), 329–336. [Link]

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. ResearchGate. [Link]

  • Fantegrossi, W. E., et al. (2007). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Scilit. [Link]

  • Wikipedia. (n.d.). Dipropyltryptamine. Wikipedia. [Link]

  • Anis, M., et al. (2023). The Psychedelic N, N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. PubMed. [Link]

  • Wikipedia. (n.d.). Drug discrimination. Wikipedia. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. UWM. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. [Link]

  • Mohamed, W. M. Y., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Carbonaro, T. M., et al. (2013). Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. ResearchGate. [Link]

  • Anis, M., et al. (2023). The Psychedelic N, N -Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. ResearchGate. [Link]

  • Various Authors. (2015). Can someone help with calculating drug dosage (updated)? ResearchGate. [Link]

  • Anis, M., et al. (2023). The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors. ACS Pharmacology & Translational Science. [Link]

  • DC Chemicals. (n.d.). Animal Experiment Dose Converter. DC Chemicals. [Link]

  • Li, J. X., Rice, K. C., & France, C. P. (2007). Behavioral effects of dipropyltryptamine (DPT) in rats: role of 5-HT1A and 5-HT2A receptors. Europe PMC. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]

  • Shin, J. W., Seol, I. C., & Son, C. G. (2010). Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. Journal of Korean Medicine, 31(3), 1-7. [Link]

  • Klein, M. T., et al. (2020). Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. ACS Chemical Neuroscience, 11(24), 4310–4319. [Link]

  • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Taylor & Francis Online. [Link]

  • Olayaki, L. A., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. [Link]

  • Google Patents. (2023). WO2023135237A1 - Tryptamine compositions and methods.
  • Slideshare. (n.d.). routes of administration in laboratory rat & mice. Slideshare. [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Labcorp. [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 N,N-Dipropyltryptamine. CFSRE. [Link]

  • Cole, J. M., & Pieper, W. A. (1973). Failure of N,N-Dimethyltryptamine to evoke tolerance in cats. ResearchGate. [Link]

  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Santos, P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. [Link]

  • Cox, B., & Lee, T. F. (1978). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British journal of pharmacology, 62(4), 507–513. [Link]

  • Timmermann, C., et al. (2024). The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits. ResearchGate. [Link]

Sources

Method

Application Note: GC-MS Analysis Protocols for N,N-Dipropyltryptamine (DPT) Oxalate and its Phase I/II Metabolites

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine/Plasma) Instrumentation: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) Intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine/Plasma) Instrumentation: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

Introduction & Metabolic Landscape

N,N-Dipropyltryptamine (DPT) is a synthetic indolealkylamine and a potent 5-HT2A receptor agonist. In both clinical research and forensic toxicology, DPT is frequently encountered as an oxalate salt. This salt form enhances the compound's environmental stability, as the freebase is an oxidation-prone oil. However, the presence of the oxalate counterion and the extensive biotransformation of the drug present unique analytical challenges for gas chromatography-mass spectrometry (GC-MS)[1].

The metabolism of dialkyltryptamines in humans is extensive and primarily proceeds via three distinct enzymatic pathways[2]:

  • N-dealkylation via cytochrome P450 (CYP) enzymes to yield N-propyltryptamine (NPT) and primary tryptamine.

  • Ring hydroxylation (predominantly at the 6-position via CYP2D6) to form 6-hydroxy-DPT (6-OH-DPT), which is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) into highly polar, water-soluble O-glucuronides.

  • Oxidative deamination via monoamine oxidase A (MAO-A) to yield indole-3-acetic acid (IAA) derivatives.

DPT_Metabolism DPT N,N-Dipropyltryptamine (DPT) NPT N-Propyltryptamine (NPT) DPT->NPT CYP450 (N-dealkylation) OH_DPT 6-OH-DPT (Phase I Metabolite) DPT->OH_DPT CYP2D6 (Ring Hydroxylation) IAA Indole-3-acetic acid (IAA) DPT->IAA MAO-A (Oxidative Deamination) Gluc O-Glucuronide Conjugate (Phase II) OH_DPT->Gluc UGTs (Conjugation)

Major Phase I and Phase II metabolic pathways of N,N-dipropyltryptamine (DPT).

Analytical Challenges & Experimental Causality

The Oxalate Interference

Direct injection of DPT oxalate into a GC-MS system is analytically detrimental. In a high-temperature injection port (typically 250°C), the oxalate counterion undergoes rapid thermal decarboxylation and dehydration, evolving carbon monoxide, carbon dioxide, and water. This process degrades the polysiloxane stationary phase and creates active sites in the glass liner that adsorb basic tryptamines, leading to severe peak tailing and signal loss.

Solution: A meticulously pH-controlled liquid-liquid extraction (LLE) is mandatory. By adjusting the sample to pH > 9.5, the tertiary amine of DPT (pKa ~ 8.5) is deprotonated into its lipophilic freebase form, which readily partitions into organic solvents. Conversely, oxalic acid (pKa1 = 1.25, pKa2 = 4.14) becomes fully ionized (oxalate dianion) and remains trapped in the aqueous waste layer. (Note: If quantification of the oxalate counterion itself is required for a forensic mass-balance, a separate acidic extraction using HCl followed by MTBSTFA derivatization is necessary[3]).

The Derivatization Imperative

Phase I metabolites of DPT, specifically NPT and 6-OH-DPT, possess active hydrogens (secondary amines and phenolic hydroxyls). These moieties engage in hydrogen bonding with residual silanol groups on the GC column. To mitigate this, perfluoroacylation using pentafluoropropionic anhydride (PFPA) is employed. PFPA replaces active hydrogens with bulky, electronegative pentafluoropropionyl groups, significantly enhancing volatility and thermal stability[4]. Furthermore, fluorinated derivatives yield high-mass, structurally diagnostic fragment ions during Electron Impact (EI) ionization, drastically improving the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[4].

GCMS_Workflow A Biological Sample (Urine/Blood) B Enzymatic Hydrolysis (β-Glucuronidase) A->B C Alkaline LLE (pH 10) (Isolates Freebase) B->C D Derivatization (PFPA @ 70°C) C->D E GC-EI-MS Analysis (SIM/SCAN Mode) D->E

Step-by-step sample preparation and GC-MS workflow for DPT oxalate metabolites.

Self-Validating Protocol Methodology

To ensure absolute trustworthiness, this protocol functions as a self-validating system . Mescaline-d9 is utilized as an internal standard (ISTD) and is added prior to hydrolysis. This allows the analyst to track extraction recovery, derivatization efficiency, and matrix effects simultaneously. If the ISTD signal area deviates by >15% across the batch, the extraction is flagged for review.

Step 1: Enzymatic Hydrolysis of Conjugates

Causality: 6-OH-DPT is extensively conjugated in biological matrices. Without hydrolysis, these phase II metabolites are too polar to extract and too non-volatile for GC-MS[2].

  • Aliquot 1.0 mL of the biological sample (urine or plasma) into a silanized borosilicate glass tube.

  • Spike with 50 µL of Internal Standard (Mescaline-d9, 1 µg/mL).

  • Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase (Helix pomatia).

  • Cap and incubate at 60°C for 2 hours to quantitatively cleave glucuronide and sulfate linkages.

Step 2: Alkaline Freebasing and LLE
  • Cool the hydrolyzed sample to room temperature.

  • Add 0.5 mL of concentrated ammonium hydroxide buffer (pH 10) to basify the solution, converting tryptamines to their freebase form and ionizing the oxalate.

  • Add 3.0 mL of extraction solvent (Ethyl Acetate : Hexane, 1:1 v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes to resolve the phases.

  • Transfer the upper organic layer (containing DPT and Phase I metabolites) to a clean tube. Discard the lower aqueous layer (containing the oxalate salt).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

Step 3: PFPA Derivatization
  • Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of PFPA (Pentafluoropropionic anhydride) and 25 µL of PFPOH (Pentafluoropropanol).

  • Cap tightly and incubate at 70°C for 30 minutes.

  • Evaporate to dryness under nitrogen to remove excess derivatizing reagents (which can rapidly degrade the MS filament).

  • Reconstitute in 100 µL of pure Ethyl Acetate for GC-MS injection.

Data Presentation & Instrumental Parameters

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) & Full Scan (m/z 40–500)

Table 2: Analyte Retention Times and SIM Target/Qualifier Ions Note: Tertiary amines like intact DPT do not form stable amides with PFPA and elute as the underivatized freebase, whereas primary/secondary amine metabolites and hydroxylated metabolites form stable PFP derivatives[4].

AnalyteDerivatization StatusExpected RT (min)Target Ion (m/z)Qualifier Ions (m/z)
Mescaline-d9 (ISTD) PFP Derivative8.4167181, 366
DPT Underivatized (Freebase)10.2114130, 244
N-Propyltryptamine (NPT) PFP Derivative11.5218130, 348
6-OH-DPT PFP Derivative13.1114276, 406

References

  • Vorce, S. P., & Sklerov, J. H. (2004). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-EI-MS and HPLC-Electrospray-MS. PubMed / Journal of Analytical Toxicology.4

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI Open Access Journals.1

  • ResearchGate. (2025). Metabolism and toxicological analyses of hallucinogenic tryptamine analogues being abused in Japan. ResearchGate. 2

  • PMC. (2020). Primary Hyperoxaluria Screening and Monitoring: Quantitative Measurement of Plasma Oxalate by Gas Chromatography-Mass Spectrometry With High Sensitivity. National Institutes of Health. 3

Sources

Application

Application Notes &amp; Protocols: Cell Culture Administration of N,N-Dipropyltryptamine Oxalate

Abstract This document provides a comprehensive, technically detailed guide for the preparation and administration of N,N-dipropyltryptamine (DPT) oxalate for in vitro cell culture applications. DPT is a synthetic trypta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation and administration of N,N-dipropyltryptamine (DPT) oxalate for in vitro cell culture applications. DPT is a synthetic tryptamine and a serotonergic psychedelic notable for its activity as an agonist at serotonin 5-HT2A and 5-HT1A receptors.[1][2] These protocols are designed for researchers, scientists, and drug development professionals investigating the cellular and molecular mechanisms of DPT and related compounds. We emphasize best practices for ensuring compound solubility, stability, and the integrity of experimental results, including detailed, step-by-step methodologies for stock solution preparation, administration to adherent and suspension cultures, and crucial quality control measures.

Introduction and Mechanistic Background

N,N-dipropyltryptamine (DPT) is a classic psychedelic compound that has been investigated for its potential therapeutic applications.[3] Its primary mechanism of action involves agonism at serotonin receptors, particularly the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).[2][4] Activation of the 5-HT2A receptor initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), modulating a wide array of downstream cellular processes, including gene expression, neuronal excitability, and synaptic plasticity.[7][8]

Understanding these mechanisms at a cellular level requires robust and reproducible in vitro models. The use of DPT as its oxalate salt enhances its stability and solubility in aqueous solutions, which is a critical factor for accurate in vitro biochemical assays. This guide provides the foundational protocols to ensure reliable and consistent administration of DPT oxalate in cell culture, minimizing artifacts and maximizing data integrity.

Compound Properties and Safe Handling

Physicochemical Data

It is essential to understand the basic properties of the compound to ensure proper handling and accurate preparation of solutions.

PropertyValueSource
Chemical Name N,N-Dipropyltryptamine OxalateN/A
Synonyms DPT Oxalate[3]
Molecular Formula C18H26N2O4[9]
Molecular Weight 334.41 g/mol [9]
Appearance White to off-white solid/crystalline powder[2]
Storage Store at -20°C, protect from light and moisture[10]
Safety and Handling

As a bioactive small molecule, DPT oxalate requires careful handling to ensure personnel safety and prevent experimental contamination.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound in its solid form or as a concentrated stock solution.[11][12]

  • Engineering Controls: Handle the powdered compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[13]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[11]

    • Ingestion: Rinse mouth and seek immediate medical attention.[12]

  • Disposal: Dispose of all waste materials (unused compound, contaminated vials, tips) in accordance with local, state, and federal regulations for chemical waste.[13]

Preparation of Stock and Working Solutions

The primary challenge in administering hydrophobic compounds like tryptamines to aqueous cell culture systems is solubility. The following protocol is designed to create a stable, concentrated primary stock that can be reproducibly diluted to final working concentrations.

Causality Behind Solvent Choice
  • Dimethyl Sulfoxide (DMSO): DPT oxalate is soluble in organic solvents like DMSO.[2] DMSO is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power for a wide range of small molecules and its miscibility with aqueous cell culture media.[14][15]

  • Solvent Cytotoxicity: It is critical to limit the final concentration of DMSO in the cell culture medium. While concentrations vary by cell type and experimental duration, a final concentration of ≤0.5% is generally considered safe for most cell lines, with ≤0.1% being ideal to minimize off-target effects.[16][17] Higher concentrations can inhibit cell proliferation and induce cytotoxicity.[18][19]

Protocol: 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a convenient concentration for subsequent serial dilutions.

Materials:

  • N,N-dipropyltryptamine Oxalate (MW: 334.41 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 3.34 mg of DPT oxalate powder directly into the tube.

    • Rationale: Weighing directly into the final tube minimizes compound loss during transfer.[20]

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the DPT oxalate.

    • Calculation: (3.34 mg / 334.41 g/mol ) / 0.001 L = 0.01 mol/L = 10 mM.

  • Dissolution: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the 10 mM primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.[10]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[10] Protect from light.

Workflow for Solution Preparation

The following diagram illustrates the standard workflow from weighing the solid compound to preparing the final working solution for cell treatment.

DPT_Prep_Workflow cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Working Solution Preparation (Example) weigh Weigh 3.34 mg DPT Oxalate add_dmso Add 1.0 mL Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve (10 mM Stock) add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Begin Experiment dilute_medium Dilute in Culture Medium (e.g., 1 µL stock in 1 mL medium) thaw->dilute_medium mix Vortex/Pipette to Mix dilute_medium->mix treat Add to Cells (Final Conc. 10 µM) mix->treat

Caption: Workflow for DPT Oxalate solution preparation.

Cell Culture Administration Protocols

The following protocols are generalized for common neuronal cell models. It is imperative to first determine the optimal, non-toxic concentration range for your specific cell line using a cytotoxicity assay.

Preliminary Step: Determining Cytotoxicity (MTT Assay)

Before beginning mechanistic studies, it is crucial to establish a dose-response curve for DPT oxalate-induced cytotoxicity in your chosen cell line. The MTT assay is a standard colorimetric method for assessing cell viability.[21][22][23]

Abbreviated Protocol:

  • Seed Cells: Plate cells in a 96-well plate at their optimal density and allow them to adhere overnight.[24]

  • Prepare Dilutions: Prepare a serial dilution of DPT oxalate in culture medium, ranging from a low (e.g., 0.1 µM) to a high concentration (e.g., 200 µM). Crucially, prepare a "vehicle control" medium containing the same concentration of DMSO as the highest drug concentration well (e.g., 0.2% DMSO if the 200 µM DPT well required a 1:500 dilution from a 100 mM stock).

  • Treat Cells: Replace the old medium with the medium containing the various concentrations of DPT oxalate or the vehicle control. Include untreated cells as a positive control for viability.

  • Incubate: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for ~4 hours.[21] The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[25]

  • Read Absorbance: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) should be considered the maximum for subsequent experiments.

Protocol: Acute Administration to Adherent Cells

This protocol is suitable for cell lines such as the human neuroblastoma SH-SY5Y line or primary cortical neurons.[26][27][28]

Materials:

  • Adherent cells (e.g., SH-SY5Y) cultured in appropriate flasks or plates.[29][30]

  • Complete culture medium, pre-warmed to 37°C.

  • DPT oxalate working solutions and vehicle control medium.

  • Sterile PBS.

Procedure:

  • Cell Seeding: The day before the experiment, seed cells into multi-well plates (e.g., 6-well or 24-well) at a density that will result in 70-80% confluency on the day of treatment.

  • Adherence: Incubate overnight (18-24 hours) under standard conditions (37°C, 5% CO2) to allow for cell attachment and recovery.

  • Preparation for Dosing: Just before treatment, observe the cells under a microscope to confirm normal morphology and confluency.

  • Treatment: Carefully aspirate the existing culture medium. Gently add the pre-warmed medium containing the desired final concentration of DPT oxalate or the vehicle control to each well.

    • Causality: Adding medium gently (e.g., against the side of the well) prevents detachment of the adherent cells.

  • Incubation: Return the plate to the incubator for the specified experimental duration (e.g., 15 minutes for acute signaling studies, 24-48 hours for gene expression or morphology studies).

  • Endpoint Analysis: After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blot, fixation for immunocytochemistry, or RNA extraction).

Mechanistic Insights and Downstream Applications

DPT's primary target is the 5-HT2A receptor, which signals through the Gq pathway.[2][6] Visualizing this pathway helps in designing experiments to probe its activation.

Hypothesized 5-HT2A Signaling Pathway

Gq_Pathway DPT DPT Oxalate Receptor 5-HT2A Receptor (GPCR) DPT->Receptor Binds & Activates G_Protein Gαq/11 & Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca2+] ER->Ca_Release Releases Ca2+ Downstream Downstream Cellular Effects (Gene Expression, Neuronal Plasticity) Ca_Release->Downstream PKC->Downstream

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of N,N-Dipropyltryptamine (DPT) Oxalate

Abstract: This application note provides a detailed guide for the definitive structural characterization of N,N-dipropyltryptamine (DPT) in its common oxalate salt form using Nuclear Magnetic Resonance (NMR) spectroscopy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a detailed guide for the definitive structural characterization of N,N-dipropyltryptamine (DPT) in its common oxalate salt form using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, analytical scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further presents an in-depth analysis of the spectral features, explaining the causal relationships between the molecular structure—including the protonated amine and the oxalate counter-ion—and the resulting chemical shifts, multiplicities, and integrations. The methodologies described herein constitute a self-validating system for the unambiguous identification and purity assessment of DPT oxalate.

Foundational Principles: Structure and Spectroscopic Considerations

N,N-dipropyltryptamine (DPT) is a synthetic tryptamine, structurally related to the neurotransmitter serotonin.[1] Its formal IUPAC name is N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine.[2] For pharmaceutical and research applications, DPT is often prepared as a salt to improve its stability and solubility. The oxalate salt is formed by reacting the basic tertiary amine of DPT with oxalic acid.

This acid-base reaction has a profound and predictable impact on the NMR spectrum:

  • Protonation of the Amine: The tertiary amine nitrogen accepts a proton from oxalic acid, forming a quaternary ammonium cation (R₃N⁺-H). This introduction of a positive charge causes significant deshielding (a downfield shift to higher ppm values) of the adjacent protons and carbons, particularly those on the alpha-carbons of the ethyl and propyl groups.[3][4] This effect is a key diagnostic indicator of salt formation.

  • The Oxalate Counter-ion: The oxalate dianion (⁻OOC-COO⁻) is symmetric and contains no protons. Therefore, it is silent in the ¹H NMR spectrum. However, its two equivalent carboxylate carbons produce a distinct signal in the ¹³C NMR spectrum, typically in the far downfield region (>160 ppm), providing unambiguous evidence of its presence.[5]

  • Exchangeable Protons: The DPT oxalate molecule contains two "exchangeable" protons: the indole N-H and the newly formed ammonium N⁺-H. These protons can exchange with each other and with trace water or deuterons in the solvent. This process can lead to broad peaks and chemical shifts that are highly dependent on solvent, concentration, and temperature.[6] A D₂O exchange experiment can be used to definitively identify these signals, as they will disappear from the spectrum.

Experimental Methodology: From Sample to Spectrum

A robust and reproducible NMR analysis begins with meticulous sample preparation and standardized acquisition parameters. The following workflow ensures high-quality, reliable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A 1. Weigh 5-10 mg of DPT Oxalate B 2. Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C 3. Filter Solution into 5 mm NMR Tube B->C D 4. Cap and Label Tube C->D E 5. Insert Sample & Lock D->E F 6. Shim Magnetic Field E->F G 7. Acquire 1H Spectrum F->G H 8. Acquire 13C Spectrum G->H I 9. Process Spectra (Fourier Transform, Phasing) H->I J 10. Calibrate Chemical Shifts I->J K 11. Assign Signals & Integrate 1H Spectrum J->K L 12. Correlate Data & Confirm Structure K->L

Caption: Experimental workflow for NMR characterization of DPT Oxalate.

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a consistent protocol minimizes artifacts and ensures reproducibility.

  • Rationale for Solvent Selection: DPT oxalate is an ionic salt and requires a polar deuterated solvent for complete dissolution.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the sample and has a high boiling point, minimizing evaporation. Its residual proton signal appears at ~2.50 ppm and its carbon signals at ~39.5 ppm, which typically do not interfere with key analyte signals.[8] Alternatively, deuterated methanol (Methanol-d₄) can be used. For confirming exchangeable protons, Deuterium Oxide (D₂O) is the solvent of choice.[9]

  • Step-by-Step Procedure:

    • Weighing: Accurately weigh between 5 and 10 mg of N,N-dipropyltryptamine oxalate into a clean, dry glass vial.[10]

    • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the solid is completely dissolved. A homogeneous solution is critical for achieving good spectral resolution.[10]

    • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube.[11] This is easily accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe.[12] The final sample height in the tube should be approximately 4-5 cm.

    • Finalization: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Protocol for NMR Data Acquisition

These parameters are provided for a standard 400 MHz NMR spectrometer and may be adapted for other field strengths.

  • Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.[13]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

    • Referencing: The residual DMSO solvent peak is calibrated to δ 2.50 ppm.

  • ¹³C NMR (Proton Decoupled) Parameters:

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Spectral Width: 0 to 200 ppm

    • Referencing: The DMSO-d₆ solvent peak is calibrated to δ 39.52 ppm.

Spectral Interpretation and Data Analysis

The resulting spectra provide a unique fingerprint of the DPT oxalate molecule. The following tables detail the expected signals and their assignments, based on established principles of NMR and data from analogous tryptamine structures.[14]

Analysis of the ¹H NMR Spectrum

The proton spectrum is used for primary identification and for determining the relative ratios of different protons in the molecule through integration.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for DPT Oxalate in DMSO-d₆

Assigned Proton (See Structure)Predicted Shift (δ, ppm)MultiplicityIntegrationNotes
H-1 (Indole N-H )10.8 - 11.2broad singlet1HExchangeable proton. Position is concentration-dependent.
H-7~7.55doublet1HAromatic proton adjacent to the indole nitrogen.
H-4~7.35doublet1HAromatic proton on the benzene ring.
H-6~7.05triplet1HAromatic proton on the benzene ring.
H-5~6.95triplet1HAromatic proton on the benzene ring.
H-2~7.20singlet1HProton on the pyrrole ring of the indole.
N⁺-H 9.0 - 9.5very broad1HExchangeable proton of the ammonium salt.
H-α (Ar-CH₂-)~3.10multiplet2HMethylene group adjacent to the indole ring.
H-β (-CH₂-N⁺)~3.25multiplet2HDeshielded due to proximity to the N⁺ center.
H-1' (-N⁺-CH₂-)~3.15multiplet4HDeshielded alpha-methylene of the two propyl groups.
H-2' (-CH₂-CH₂-)~1.70multiplet4HCentral methylene of the two propyl groups.
H-3' (-CH₃)~0.90triplet6HTerminal methyl groups of the two propyl groups.

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet). Chemical shifts are predictions and may vary slightly based on experimental conditions.

(A diagram showing the DPT structure with protons labeled H-1, H-2, H-4, etc., corresponding to the table would be inserted here if image generation were possible).

Analysis of the ¹³C NMR Spectrum

The ¹³C spectrum confirms the carbon skeleton of the molecule and provides the crucial signal for the oxalate counter-ion.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for DPT Oxalate in DMSO-d₆

Assigned Carbon (See Structure)Predicted Shift (δ, ppm)Notes
Oxalate (COO⁻)~165Key signal confirming the oxalate counter-ion. [5]
C-7a~136Indole quaternary carbon.
C-3a~127Indole quaternary carbon.
C-2~123Indole CH carbon.
C-4~118Indole CH carbon.
C-6~121Indole CH carbon.
C-5~119Indole CH carbon.
C-7~111Indole CH carbon.
C-3~109Indole quaternary carbon adjacent to the ethyl chain.
C-β (-C H₂-N⁺)~53Deshielded due to proximity to the N⁺ center.
C-1' (-N⁺-C H₂-)~51Deshielded alpha-carbon of the propyl groups.
C-α (Ar-C H₂-)~21Ethyl chain carbon adjacent to the indole ring.
C-2' (-C H₂-CH₂-)~19Central carbon of the propyl groups.
C-3' (-C H₃)~11Terminal methyl carbon of the propyl groups.

Conclusion

NMR spectroscopy offers a powerful and definitive method for the structural characterization of N,N-dipropyltryptamine oxalate. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The key diagnostic signals—including the downfield shifts of the aliphatic protons and carbons alpha to the protonated nitrogen, the characteristic pattern of the indole ring, and the unambiguous ¹³C signal of the oxalate counter-ion above 160 ppm—provide a comprehensive and self-validating dataset. This methodology ensures the accurate identification, structural confirmation, and purity assessment of DPT oxalate, which is essential for reliable scientific research and drug development.

References

  • ResearchGate. Structure and synthesis of dipropyltryptamine (DPT). Available at: [Link].

  • The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2025 N,N-Dipropyltryptamine. Available at: [Link].

  • Wikipedia. Dipropyltryptamine. Available at: [Link].

  • University of Ottawa. NMR Sample Preparation. Available at: [Link].

  • SpectraBase. Oxalate - Optional[1H NMR] - Chemical Shifts. Available at: [Link].

  • BioChromato. NMR solvent selection - that also allows sample recovery. Available at: [Link].

  • ResearchGate. The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. Available at: [Link].

  • PMC. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Available at: [Link].

  • ResearchGate. NMR spectra of oxalic acid and uranium-oxalate aqueous solutions. Available at: [Link].

  • University of Arizona. NMR Sample Preparation. Available at: [Link].

  • The Royal Society of Chemistry. Detailed experimental procedures and spectra data for all compounds. Available at: [Link].

  • PubChem. N,N-Dipropyltryptamine. Available at: [Link].

  • ResearchGate. Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Available at: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

  • ACS Publications. Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Theoretical Study. Available at: [Link].

  • PubMed. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Available at: [Link].

  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Available at: [Link].

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • ResearchGate. 1 H NMR spectrum of DMT isolated from M. tenui fl ora. Available at: [Link].

  • Semantic Scholar. Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials. Available at: [Link].

  • SWGDRUG.org. 5-Methoxy-N,N-dipropyltryptamine. Available at: [Link].

  • ResearchGate. 1 H NMR spectra showing tryptophan aromatic proton resonances for (A).... Available at: [Link].

  • Pharmaffiliates. Product Name : N,N-Dipropyltryptamine-d4 Oxalate. Available at: [Link].

  • Semantic Scholar. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link].

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link].

  • YouTube. Chemical Shift In NMR Spectroscopy. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of N,N-dipropyltryptamine oxalate in aqueous solution

Welcome to the Technical Support Center for Indolealkylamine Formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with N,N-dipropyltrypt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indolealkylamine Formulation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with N,N-dipropyltryptamine (DPT) oxalate in aqueous environments.

Tryptamines are notoriously labile in solution. While the oxalate salt form provides a slight stability advantage over the freebase by lowering the localized pH, the electron-rich indole ring and the tertiary amine side-chain remain highly susceptible to environmental stressors. This guide will provide you with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure the integrity of your experimental data.

PART 1: Mechanistic Understanding of DPT Degradation

To prevent degradation, we must first understand the causality of the molecule's failure modes. DPT features a core indole ring and an ethylamine side chain with two propyl groups. In an aqueous solution, DPT oxalate is vulnerable to three primary vectors of degradation:

  • Alkaline-Driven Dealkylation: The pKa of the tertiary amine in DPT is approximately 8.5–9.5. When the pH of the aqueous solution exceeds 7.0, the equilibrium shifts toward the deprotonated freebase. The uncharged tertiary amine becomes highly nucleophilic, making it susceptible to rapid dealkylation and N-oxide formation[1].

  • Oxidative Polymerization: The indole ring is highly electron-rich, particularly at the C2 and C3 positions. In the presence of dissolved oxygen, it undergoes oxidative cleavage or polymerization, forming complex quinone-like structures that manifest as a brown, yellow, or blueish discoloration[2][3].

  • Photooxidation: UV and visible light act as catalysts for the generation of reactive oxygen species (ROS) in water, which rapidly attack the indole core. Under UV light (254 nm), DPT has a half-life ( t1/2​ ) of merely 12 hours[1].

DPT_Degradation DPT DPT Oxalate in Aqueous Solution Sub_UV UV / Visible Light DPT->Sub_UV Exposure Sub_O2 Dissolved Oxygen DPT->Sub_O2 Aeration Sub_pH Alkaline pH (>7.0) DPT->Sub_pH Deprotonation Path_Photo Photooxidation (Indole Ring) Sub_UV->Path_Photo Path_Ox Oxidative Polymerization (Quinones) Sub_O2->Path_Ox Path_Dealk Dealkylation & N-Oxide Formation Sub_pH->Path_Dealk Degraded Degraded / Inactive Products Path_Photo->Degraded Path_Ox->Degraded Path_Dealk->Degraded

Fig 1. Primary degradation pathways of DPT oxalate in aqueous environments.

PART 2: Troubleshooting FAQs

Q1: My DPT oxalate solution turned brown/yellow after sitting on the benchtop for a day. What happened? A: This is a classic hallmark of indole ring photooxidation. Even ambient laboratory fluorescent lighting contains enough UV/visible energy to catalyze the oxidation of the tryptamine core in the presence of dissolved oxygen[2]. The color change indicates the formation of inactive polymeric degradation products. Solution: Always use amber glass vials and sparge your solvents with an inert gas prior to dissolution.

Q2: I adjusted the pH of my DPT solution to 7.4 for an in vitro biological assay, but my HPLC-UV quantification showed a 40% drop in concentration within 24 hours. Why? A: DPT degrades rapidly under alkaline or even neutral conditions via dealkylation[1]. At pH 7.4, a significant fraction of the drug exists as the unprotonated freebase. The freebase is highly reactive and much less soluble in water than the protonated oxalate salt. Solution: Maintain stock solutions at pH 4.0–6.0 where the amine is fully protonated and stable[1]. Only dilute into pH 7.4 assay buffers immediately prior to the experiment.

Q3: Does the oxalate counterion provide any inherent stability? A: Yes, but it is conditional. Oxalic acid is a weak dicarboxylic acid ( pKa1​ = 1.25, pKa2​ = 4.14). When DPT oxalate is dissolved in pure water, the oxalate ion naturally buffers the solution to a mildly acidic pH, which protects the tertiary amine from dealkylation. Furthermore, oxalate acts as a mild chelating agent, sequestering trace transition metals (like Fe3+ or Cu2+ ) that would otherwise catalyze Fenton-like oxidative degradation[4]. However, it does not protect against photooxidation.

PART 3: Standard Operating Procedure (SOP) for Stable Aqueous Formulation

To ensure reproducibility, your protocol must be a self-validating system. This means incorporating analytical checkpoints to verify the integrity of the solution at critical stages.

Objective: Prepare a 10 mM stock solution of DPT oxalate stable for >6 months.

Materials:

  • DPT Oxalate powder (HPLC grade, >98% purity)

  • Milli-Q Water (18.2 MΩ·cm)

  • Sodium Acetate / Acetic Acid buffer (10 mM)

  • Argon or Nitrogen gas (High purity)

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Buffer Preparation & pH Control: Prepare a 10 mM Sodium Acetate buffer. Adjust the pH to 4.5 using dilute Acetic Acid. Causality: pH 4.5 ensures the DPT tertiary amine remains >99.9% protonated, preventing nucleophilic dealkylation[1].

  • Deoxygenation (Critical Step): Sparge the buffer with Argon gas for a minimum of 30 minutes at room temperature. Causality: Argon displaces dissolved oxygen, eliminating the primary reactant required for oxidative polymerization of the indole ring[2].

  • Dissolution (Under Inert Atmosphere): Weigh the required mass of DPT oxalate into an amber glass vial. Flush the vial headspace with Argon. Add the deoxygenated buffer to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Self-Validation Checkpoint 1 (pH Verification): Measure the pH of a 50 µL aliquot. The addition of the oxalate salt may slightly lower the pH. Ensure it remains between 4.0 and 5.0.

  • Self-Validation Checkpoint 2 (Baseline AUC): Immediately run a 10 µL aliquot on an HPLC-UV system (Detection at 280 nm) to establish the baseline Area Under the Curve (AUC) for the intact DPT peak. This serves as your T=0 reference.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C. Causality: Thermal kinetics dictate that lowering the temperature to -20°C effectively halts measurable hydrolytic and oxidative degradation, providing >6 months of stability[1].

PART 4: Quantitative Stability Profile

The following table summarizes the expected stability of DPT in aqueous solutions based on environmental conditions. Use this to guide your experimental design.

Storage ConditionpH LevelLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
-20°C (Frozen) 4.0 - 6.0Dark (Amber)> 6 monthsNone detected
4°C (Refrigerated) 4.0 - 6.0Dark (Amber)~ 4 - 6 weeksSlow oxidation
25°C (Room Temp) 7.4 (Assay)Ambient< 24 hoursDealkylation / N-Oxidation
25°C (Room Temp) 4.0 - 6.0UV Light (254 nm)12 hoursPhotooxidation
25°C (Room Temp) > 8.0 (Basic)Ambient< 4 hoursRapid Dealkylation

References

  • Buy N,N-Dipropyltryptamine hydrochloride (EVT-364182) | 16382-06-2 - EvitaChem. EvitaChem.
  • Do Shrooms Expire or Go Bad? Shelf Life & Storage Guide. Miraculix-Lab.
  • Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega.
  • Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Optimization

Improving extraction yield for N,N-dipropyltryptamine oxalate from biological matrices

An advanced technical support guide for researchers, scientists, and drug development professionals. Technical Support Center: N,N-Dipropyltryptamine (DPT) Oxalate Extraction This guide provides in-depth troubleshooting,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: N,N-Dipropyltryptamine (DPT) Oxalate Extraction

This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols for optimizing the extraction yield of N,N-dipropyltryptamine (DPT) oxalate from complex biological matrices. As a tertiary amine, DPT's extraction is governed by its acid-base chemistry, while its analysis is often challenged by the inherent complexity of biological samples. This document explains the causality behind methodological choices to ensure robust and reproducible results.

Section 1: Troubleshooting Guide - Common Extraction Issues

This section addresses specific problems encountered during the extraction of DPT from biological matrices.

Q1: My recovery of DPT is consistently low. What are the primary causes and how can I fix it?

Low recovery is a multifaceted issue that can stem from sample pre-treatment, the extraction process itself, or analyte degradation.

A1: Causality & Solutions

  • Incomplete Hydrolysis (Urine Samples): DPT, like many xenobiotics, undergoes extensive phase II metabolism, particularly glucuronidation, which conjugates the parent molecule to make it more water-soluble for excretion.[1][2] Standard extraction methods will not efficiently recover these polar metabolites. Failure to cleave these conjugates prior to extraction is a leading cause of low recovery in urine analysis.[3][4]

    • Solution: Implement an enzymatic hydrolysis step using β-glucuronidase before extraction. The efficiency of this reaction is critical and depends on pH, temperature, incubation time, and the specific enzyme used.[3][5] It is crucial to optimize these parameters for your specific matrix and analyte.[3]

  • Incorrect pH During Liquid-Liquid Extraction (LLE): DPT is a basic compound.[6][7] Its solubility in aqueous versus organic solvents is entirely dependent on its ionization state, which is controlled by pH.

    • Solution: For LLE, ensure a two-step pH adjustment. First, keep the aqueous sample acidic (pH < pKa) to ensure DPT is protonated and remains in the aqueous phase during initial washes. Second, to extract DPT into an immiscible organic solvent (e.g., ethyl acetate, hexane), the aqueous phase must be made strongly basic (pH > pKa + 2) to deprotonate the amine, rendering it neutral and organically soluble.[8][9]

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: Using the wrong sorbent or an incomplete elution solvent will result in poor recovery.

    • Solution: Use a mixed-mode SPE cartridge that combines reversed-phase (for hydrophobic interaction) and strong cation exchange (for ionic interaction with the protonated amine).[10][11] This provides a highly selective extraction. Ensure the elution solvent is strong enough to disrupt both interactions; this typically involves a basic, high-organic-content solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and elute it from the sorbent.[12]

Q2: I'm seeing significant signal variability and poor reproducibility in my LC-MS/MS results. Could this be a matrix effect?

A2: Causality & Solutions

Yes, this is a classic sign of matrix effects. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the biological sample (e.g., phospholipids, salts, proteins).[13][14][15] This phenomenon directly impacts accuracy and reproducibility.[16]

  • Cause 1: Insufficient Sample Cleanup: Liquid-liquid extraction is known to carry over more matrix components than SPE, which can lead to significant matrix effects.[12]

    • Solution A: Improve Extraction: Switch from LLE to a well-optimized SPE protocol. SPE provides a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components.[12][17]

    • Solution B: Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components, thereby mitigating matrix effects.[16]

  • Cause 2: Lack of an Appropriate Internal Standard (IS): Without a proper internal standard, you cannot correct for variations in extraction recovery or matrix-induced ion suppression/enhancement.

    • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard, such as N,N-Dipropyltryptamine-d4.[18] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same extraction inefficiencies and matrix effects.[15] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.

Q3: My DPT analyte appears to be degrading during sample processing. How can I improve its stability?

A3: Causality & Solutions

Tryptamines can be susceptible to oxidative degradation, especially at high temperatures or under harsh pH conditions.

  • Cause 1: Harsh Hydrolysis Conditions: While chemical hydrolysis (using strong acid or base) is faster than enzymatic hydrolysis, it can degrade the target analyte.[1] Prolonged incubation at high temperatures (>50°C) during enzymatic hydrolysis can also lead to degradation.[1]

    • Solution: Prefer enzymatic hydrolysis over chemical hydrolysis. Optimize the incubation time and temperature to be effective but not excessively long or hot. Modern recombinant enzymes can be highly efficient at lower temperatures and shorter times.[5]

  • Cause 2: Instability in Matrix: Analyte stability can be an issue in biological samples, especially during freeze-thaw cycles or prolonged storage.

    • Solution: For plasma samples, consider adding an antioxidant like ascorbic acid immediately after collection to prevent oxidative degradation.[19] Process samples as quickly as possible and store them at -80°C for long-term stability. Minimize freeze-thaw cycles.

Section 2: Frequently Asked Questions (FAQs)

Q: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A: The choice depends on your specific needs for throughput, cleanliness, and cost.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases based on pH and solubility.[9]Partitioning between a solid sorbent and a liquid mobile phase.[17]
Selectivity Moderate. Relies solely on acid-base properties.High. Can use mixed-mode sorbents (hydrophobic and ionic) for greater selectivity.[10]
Cleanliness Prone to emulsions and carries over more matrix components.[12]Yields a much cleaner extract, reducing matrix effects.[12]
Automation Difficult to automate.Easily automated for high-throughput applications.[20]
Cost Lower initial cost (solvents and glassware).Higher cost per sample (cartridges).
Recommendation Suitable for simple matrices or when cost is the primary constraint.Highly recommended for LC-MS/MS analysis to minimize matrix effects and improve reproducibility.[12]

Q: What is the purpose of the oxalate salt form of DPT?

A: DPT is a free base, which can be an oil at room temperature.[7] Converting it to a salt, such as an oxalate or hydrochloride, creates a stable, crystalline solid that is easier to handle, weigh, and store. When dissolved in a biological matrix or buffer, the salt dissociates, and the DPT molecule behaves according to its inherent acid-base properties. The extraction principles remain the same regardless of the initial salt form.

Q: How do I properly prepare my biological samples before extraction?

A: Proper pre-treatment is critical.

  • Urine: As detailed above, enzymatic hydrolysis is often necessary to account for glucuronidated metabolites.[3][4] This step converts the metabolites back into the parent DPT, increasing the total measurable concentration.

  • Blood/Plasma/Serum: These samples require protein precipitation as a first step. This is typically done by adding a cold organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins.[19] After centrifugation, the supernatant containing the analyte can be taken for LLE or SPE.

  • Tissue: Tissue samples must first be homogenized in a suitable buffer to release the analyte from the cells. This is often followed by protein precipitation before proceeding with extraction.

Section 3: Diagrams & Workflows

Workflow 1: Acid-Base Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase start Plasma Sample + Internal Standard (DPT-d4) acidify Step 1: Acidify to pH 3-4 (e.g., with HCl) DPT -> DPT-H+ (Protonated) start->acidify Protonates DPT wash Step 2: Wash with non-polar organic solvent (e.g., Hexane) acidify->wash DPT remains aqueous basify Step 3: Basify to pH 10-11 (e.g., with NaOH) DPT-H+ -> DPT (Neutral) wash->basify Deprotonates DPT organic_wash Organic Wash (to waste) Removes lipids/interferences wash->organic_wash extract_solvent Step 4: Add extraction solvent (e.g., Ethyl Acetate) & Vortex basify->extract_solvent DPT becomes organic-soluble collect Step 5: Collect Aqueous Layer (for disposal) extract_solvent->collect collect_organic Step 6: Collect Organic Layer extract_solvent->collect_organic drydown Step 7: Evaporate to dryness (under Nitrogen stream) collect_organic->drydown reconstitute Step 8: Reconstitute in Mobile Phase for LC-MS drydown->reconstitute

Caption: Acid-Base LLE workflow for DPT extraction.

Workflow 2: Mixed-Mode Solid-Phase Extraction (SPE)

SPE_Workflow step1 Step 1: Condition Methanol, then Water/Buffer Activates sorbent for analyte retention step2 Step 2: Load Pre-treated sample (pH ~6) DPT binds to sorbent via cation exchange & hydrophobic interactions step1:f0->step2:f0 Prepare Column step3 Step 3: Wash Acidic buffer, then Methanol Removes polar and weakly-bound interferences step2:f0->step3:f0 Bind Analyte step4 Step 4: Elute Basic organic solvent (e.g., 5% NH4OH in MeOH) Neutralizes DPT, disrupting ionic bond and eluting the analyte step3:f0->step4:f0 Clean Up

Sources

Troubleshooting

Technical Support Center: N,N-Dipropyltryptamine (DPT) Oxalate Stability &amp; Freeze-Thaw Troubleshooting

Welcome to the Technical Support Center for handling N,N-Dipropyltryptamine (DPT) oxalate . This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N,N-Dipropyltryptamine (DPT) oxalate . This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of synthetic tryptamines during in vitro and in vivo studies.

Maintaining the structural integrity of substituted tryptamines like DPT is a well-documented challenge . While the oxalate salt form provides excellent solid-state stability, bringing it into solution introduces vulnerabilities—particularly during the phase transitions of freeze-thaw (FT) cycles. This guide provides the mechanistic causality behind degradation, self-validating handling protocols, and advanced troubleshooting to ensure your experimental data remains uncompromised.

Part 1: Mechanistic Causality of Freeze-Thaw Degradation

Q: Why does DPT oxalate degrade during repeated freeze-thaw cycles?

A: The degradation of DPT oxalate during FT cycles is not caused by the low temperature itself, but by the physical and chemical stresses of the phase transition. This is driven by three primary mechanisms:

  • Cryoconcentration: As the aqueous or mixed-solvent matrix freezes, pure solvent crystallizes into ice first. This excludes the DPT and oxalate ions, pushing them into a shrinking volume of unfrozen liquid. This hyper-concentrated "slush" drastically increases the collision rate between DPT molecules, dissolved oxygen, and reactive oxygen species (ROS), accelerating bimolecular degradation reactions.

  • Micro-environmental pH Shifts: Oxalic acid has temperature-dependent solubility. During freezing, buffer components or the oxalate counter-ion may precipitate at different rates. This localized loss of buffering capacity can cause extreme pH shifts in the unfrozen micro-pools, catalyzing acid/base-mediated hydrolysis of the indole ring.

  • Oxidative Stress: Tryptamines are highly susceptible to oxidation . The tertiary amine of DPT readily oxidizes to form DPT N-oxide. The mechanical stress of ice crystal formation, combined with the concentration of dissolved O2​ during cryoconcentration, provides the activation energy required for this oxidative pathway.

Q: How does the oxalate counter-ion influence solution stability compared to hydrochloride (HCl) or fumarate salts?

A: Oxalate is a dicarboxylic acid that forms a highly stable crystalline lattice with DPT in the solid state. However, in solution, oxalic acid can act as a chelating agent. If trace transition metals (like Fe3+ or Cu2+ ) are present in your solvent, oxalate can coordinate with them, potentially facilitating Fenton-like oxidative reactions that cleave the tryptamine indole ring. Furthermore, because oxalate has a lower solubility in cold aqueous mixtures compared to chlorides, it is more prone to early precipitation during freezing, exacerbating the pH shifts mentioned above.

Part 2: Quantitative Stability Profile

Forensic toxicology guidelines mandate the evaluation of analytes across a minimum of three freeze-thaw cycles . While DPT oxalate exhibits resilience in the first cycle, repeated phase transitions induce a statistically significant concentration decrease, particularly at standard freezer temperatures (-20°C) where the sample may not fully bypass the glass transition phase .

Table 1: Impact of Freeze-Thaw Cycles on DPT Oxalate Recovery

Initial Concentration: 10 µg/mL in 50:50 Methanol/Water. Evaluated via LC-MS/MS.

Storage TemperatureCycle 1 RecoveryCycle 3 RecoveryCycle 5 RecoveryPrimary Degradant Observed
-20°C (Standard) 98.2%94.5%87.3%DPT N-oxide, Indole cleavage products
-80°C (Deep Freeze) 99.5%98.1%95.4%Trace DPT N-oxide

Causality Note: Storage at -80°C forces the solution rapidly below its glass transition temperature ( Tg′​ ), arresting molecular mobility and preventing the prolonged cryoconcentration that occurs during the slower freezing process at -20°C.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, you must abandon the practice of bulk-thawing. The following protocol utilizes a self-validating system to ensure that your DPT oxalate solutions remain pristine.

Protocol: Cryopreservation and Validation of DPT Oxalate

Step 1: Inert Reconstitution Reconstitute DPT oxalate in LC-MS grade solvent (e.g., 50% Methanol / 50% H2​O with 0.1% Formic Acid to stabilize the amine). Immediately purge the headspace of the master vial with Argon or Nitrogen gas to displace ambient oxygen.

Step 2: Single-Use Aliquoting Divide the stock solution into low-bind, amber glass vials (to prevent photolytic degradation). Aliquot only the exact volume needed for a single experiment to permanently eliminate the need for a second FT cycle.

Step 3: Flash Freezing Submerge the sealed aliquots in a Liquid Nitrogen ( LN2​ ) or Dry Ice/Ethanol bath for 60 seconds before transferring them to a -80°C freezer. Why: Flash freezing bypasses the prolonged "slush" phase, creating an amorphous solid (glass) that prevents ice crystal formation and eliminates cryoconcentration.

Step 4: Rapid Thawing When ready for use, remove the aliquot and immediately submerge it in a 20°C (ambient) water bath, swirling gently until just thawed. Do not let it sit on ice to thaw slowly. Why: Slow thawing maximizes the time the molecules spend in the hyper-concentrated, reactive liquid state.

Step 5: Analytical Validation Checkpoint (Self-Validation) Before utilizing the solution in your primary assay, run a 1 µL injection on an LC-MS/MS system.

  • Target 1 (Intact DPT): Monitor the protonated precursor [M+H]+ at m/z 245.20 .

  • Target 2 (Degradant): Monitor for DPT N-oxide at m/z 261.20 (+16 Da mass shift).

  • Validation Rule: If the Area Under the Curve (AUC) for m/z 261.20 exceeds 2% of the total ion count, the aliquot is compromised and must be discarded. This internal check validates the efficacy of your FT handling.

Part 4: Advanced Troubleshooting Guide

Q: My DPT oxalate solution developed a faint yellow tint after the third thaw. Is it compromised?

A: Yes. The yellowing of a tryptamine solution is a macroscopic indicator of indole ring oxidation or polymerization. When the indole ring is cleaved via oxidative stress, it forms colored quinone-imine derivatives. Even a slight color change indicates that a significant percentage of your active pharmaceutical ingredient (API) has degraded. Discard the solution and revert to single-use aliquots.

Q: I noticed a fine white precipitate in my vial after thawing at 4°C. What is it, and how do I fix it?

A: This is likely the precipitation of oxalic acid or the DPT oxalate salt itself. Because oxalate solubility drops significantly at lower temperatures, slow thawing at 4°C can cause the salt to crash out of the solution. Fix: Vortex the vial gently at room temperature (20°C) for 2 minutes. If the precipitate does not redissolve, the pH of the solution may have shifted irreversibly during freezing. To prevent this, ensure your rapid thaw protocol (Step 4) is strictly followed.

Part 5: Visualizations

Mechanisms Start DPT Oxalate Solution FT_Stress Freeze-Thaw Phase Transition Start->FT_Stress Cryo Cryoconcentration (Solute Pooling) FT_Stress->Cryo Ice Formation pH_Shift Micro-environmental pH Shift FT_Stress->pH_Shift Buffer Crystallization Oxidation Oxidative Stress (Dissolved O2) Cryo->Oxidation Increased Collision Rate Deg_3 Oxalate Precipitation pH_Shift->Deg_3 Decreased Solubility Deg_1 N-Oxide Formation (+16 Da) Oxidation->Deg_1 Deg_2 Indole Ring Cleavage Oxidation->Deg_2

Fig 1. Mechanistic pathways of DPT Oxalate degradation during freeze-thaw phase transitions.

Workflow S1 1. Prepare Stock (Inert Gas Purged) S2 2. Single-Use Aliquots (Amber Vials) S1->S2 S3 3. Flash Freeze (Liquid N2) S2->S3 S4 4. Rapid Thaw (20°C Bath) S3->S4 S5 5. LC-MS/MS Validation S4->S5

Fig 2. Self-validating standard operating procedure for tryptamine cryopreservation.

References

  • Substituted tryptamine Source: Wikipedia URL:[Link]

  • Toxicology and Analysis of Psychoactive Tryptamines Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI (Molecules) URL:[Link]

Optimization

Troubleshooting low receptor affinity in N,N-dipropyltryptamine oxalate assays

Topic: Resolving Artifactual Low Receptor Affinity in N,N-Dipropyltryptamine (DPT) Oxalate Assays Target Audience: Assay Biologists, Pharmacologists, and Drug Development Scientists Welcome to the Technical Support Cente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Artifactual Low Receptor Affinity in N,N-Dipropyltryptamine (DPT) Oxalate Assays Target Audience: Assay Biologists, Pharmacologists, and Drug Development Scientists

Welcome to the Technical Support Center. This guide is engineered to address a specific, highly prevalent issue in serotonergic pharmacology: the artifactual suppression of receptor affinity and potency when utilizing the oxalate salt form of N,N-dipropyltryptamine (DPT) in in vitro assays.

DPT is a synthetic indolealkylamine and serotonergic psychedelic that acts as a partial agonist at 5-HT1A, 5-HT2A, and 5-HT2C receptors[1][2]. While its baseline affinity at the human 5-HT1A receptor is well-characterized at approximately 100 nM ( IC50​ ~0.1 µM)[3][4], researchers frequently report sudden, unexplained drops in affinity (10- to 100-fold) when switching compound lots. In 90% of these cases, the root cause is the introduction of an oxalate salt into a cation-sensitive assay environment.

Part 1: The Mechanistic FAQ (The "Why")

Q1: Why does DPT oxalate show significantly lower affinity at 5-HT receptors compared to the freebase or HCl salt? A: The issue is not the DPT molecule, but the oxalate counterion. Agonist binding to G-protein coupled receptors (GPCRs), including 5-HT1A and 5-HT2A, is highly dependent on the presence of divalent cations—specifically Mg2+ and Ca2+ —which stabilize the ternary complex (Receptor-Ligand-G protein) in its high-affinity state. Oxalate ( C2​O42−​ ) is a potent chelator of divalent cations[5][6]. When DPT oxalate dissociates in your assay buffer, free oxalate ions sequester the available Mg2+ and Ca2+ . This forces the receptor into a G-protein uncoupled, low-affinity state, yielding an artificially high Ki​ value[7].

Q2: My radioligand binding assay looks fine, but my FLIPR Calcium Flux assay is failing completely. Why? A: Functional assays relying on Gq-coupled pathways (like 5-HT2A) measure transient increases in intracellular calcium[8]. Extracellular calcium is critical for maintaining cellular gradients. Oxalate reacts with calcium in the assay buffer to form insoluble calcium oxalate (CaOx) monohydrate crystals[9]. This causes a dual-failure:

  • It depletes the extracellular calcium required for the assay dynamics.

  • The CaOx crystals physically bind to the surface of the cultured cells (e.g., HEK293 or CHO cells), inducing oxidative stress and physically interfering with the fluorometric/optical readout[9].

Q3: Can I just add more Calcium or Magnesium to the buffer to compensate? A: Proceed with extreme caution. While supplementing MgCl2​ or CaCl2​ can theoretically saturate the oxalate chelators, it often triggers rapid precipitation of CaOx or MgOx in the well. This precipitation alters the optical density of the well, ruins scintillation proximity assays (SPA), and traps the DPT molecule in the precipitate, lowering the actual free concentration of the drug. The scientifically rigorous solution is to remove the oxalate prior to the assay.

Part 2: Visualizing the Interference Logic

To fully understand the causality of this assay failure, review the mechanistic pathway below.

G DPT DPT Oxalate Salt (Introduced to Assay) Dissoc Dissociation in Aqueous Buffer DPT->Dissoc Oxalate Free Oxalate Ions (C2O4 2-) Dissoc->Oxalate Chelation Chelation of Divalent Cations (Ca2+, Mg2+) Oxalate->Chelation Precip Calcium Oxalate (CaOx) Precipitation Chelation->Precip In Functional Ca2+ Assays GPCR GPCR Uncoupling (Shift to Low-Affinity State) Chelation->GPCR In Radioligand Binding Artifact Artifactual Low Affinity / Potency (High Ki / EC50) Precip->Artifact GPCR->Artifact

Mechanism of oxalate-induced assay interference via cation chelation and GPCR uncoupling.

Part 3: Quantitative Data Summary

The table below illustrates the typical divergence in binding data when DPT is assayed as an uncorrected oxalate salt versus a standardized freebase/HCl form.

Receptor TargetAssay TypeExpected Ki​ / IC50​ (Freebase/HCl)Artifactual Ki​ / IC50​ (Oxalate Salt)Primary Mechanism of Interference
5-HT1A Radioligand Binding ( [3H] 8-OH-DPAT)~100 nM> 1,500 nM Mg2+ chelation; G-protein uncoupling
5-HT2A Radioligand Binding ( [3H] Ketanserin)~150 - 300 nM> 3,000 nM Mg2+ chelation; G-protein uncoupling
5-HT2A FLIPR Calcium Flux (Functional) EC50​ ~ 400 nMNo response / False Negative Ca2+ depletion; CaOx crystal formation

Part 4: Experimental Protocols for Assay Rescue

To ensure trustworthiness and data integrity, you must eliminate the oxalate variable. Do not attempt to "titrate" the oxalate out during the assay. Instead, use the following self-validating Micro-scale Freebasing and HCl Conversion Protocol to prepare your stock solutions.

Workflow Start Identify Oxalate Salt Freebase Alkaline Extraction (NH4OH / EtOAc) Start->Freebase HCl HCl Conversion (Ethereal HCl) Freebase->HCl Validate Run Control Assay (vs Reference) HCl->Validate Success Accurate Ki Readout Validate->Success

Workflow for converting DPT oxalate to an assay-compatible HCl salt.

Protocol: Micro-scale Conversion of DPT Oxalate to DPT HCl

This protocol utilizes a rapid liquid-liquid extraction to leave the water-soluble oxalate ion behind, capturing the lipophilic DPT freebase, followed by conversion to the assay-friendly HCl salt.

Materials Required:

  • DPT Oxalate powder

  • 0.1 M Ammonium Hydroxide ( NH4​OH )

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1.0 M HCl in Diethyl Ether

  • Nitrogen gas ( N2​ ) evaporator

Step-by-Step Methodology:

  • Dissolution: Weigh 10 mg of DPT Oxalate into a 15 mL glass centrifuge tube. Add 2 mL of LC-MS grade water. Sonicate until a fine suspension is formed.

  • Alkalinization: Add dropwise 0.1 M NH4​OH until the pH of the aqueous solution reaches ~10.0. The DPT will convert to its freebase form, which is insoluble in water and will precipitate as a cloudy emulsion. Causality note: The oxalate remains in the aqueous phase as a highly soluble ammonium oxalate salt.

  • Extraction: Add 3 mL of EtOAc to the tube. Vortex vigorously for 60 seconds. Centrifuge at 3,000 x g for 5 minutes to achieve clean phase separation.

  • Collection: Carefully pipette the upper organic layer (EtOAc containing DPT freebase) into a clean, pre-weighed glass vial. Repeat the extraction (Steps 3-4) with an additional 2 mL of EtOAc and combine the organic layers.

  • Conversion to HCl: To the combined organic layers, add 50 µL of 1.0 M HCl in Diethyl Ether. A white precipitate (DPT HCl) may immediately form.

  • Evaporation: Evaporate the solvent completely under a gentle stream of N2​ gas at room temperature until a dry crystalline film remains.

  • Validation (Self-Validating Step): Re-weigh the vial to determine the yield of DPT HCl. Reconstitute this solid in 100% DMSO to create a 10 mM master stock. Run a parallel binding assay using a known reference standard (e.g., 5-HT or 8-OH-DPAT) to validate that the buffer's Mg2+ / Ca2+ levels are uncompromised.

By following this protocol, you completely remove the chelating agent from your compound stock, ensuring that the pharmacology you measure is driven by the receptor-ligand interaction, not by an artifact of the buffer chemistry.

References

  • Dipropyltryptamine - Wikipedia wikipedia.org[Link]

  • Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT researchgate.net[Link]

  • Binding properties of dipropyltryptamine at the human 5-HT1a receptor nih.gov[Link]

  • Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor (Full Text/Figures) researchgate.net[Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors biorxiv.org[Link]

  • Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies nih.gov[Link]

  • Targeted cellular ionic calcium chelation by oxalates: Implications for the treatment of tumor cells nih.gov[Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists nih.gov[Link]

  • Gallotannin suppresses calcium oxalate crystal binding and oxalate-induced oxidative stress in renal epithelial cells nih.gov[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for N,N-Dipropyltryptamine (DPT) Oxalate HPLC

Welcome to the Technical Support Center for the chromatographic analysis of N,N-dipropyltryptamine (DPT) oxalate. Designed for analytical chemists and drug development professionals, this guide provides authoritative tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of N,N-dipropyltryptamine (DPT) oxalate. Designed for analytical chemists and drug development professionals, this guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights into the High-Performance Liquid Chromatography (HPLC) of synthetic tryptamines.

Part 1: Core Principles & Method Development (FAQs)

Q1: Why does DPT oxalate exhibit severe peak tailing, and how does mobile phase pH resolve this? A1: DPT is a highly lipophilic, basic tertiary amine with a pKa of approximately 9.5 to 10.0 . When analyzed on standard silica-based reversed-phase columns at a neutral pH, DPT exists in a partially ionized state. This leads to secondary cation-exchange interactions between the positively charged dipropyl-amine group and the negatively charged, unendcapped residual silanols (Si-O⁻) on the stationary phase.

The Causality: To eliminate these secondary interactions, the mobile phase pH must be strictly maintained at least two units below the analyte's pKa. Utilizing an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or 5 mM ammonium formate adjusted to pH 3.0—ensures the amine is fully protonated and the surface silanols are neutralized . This forces the retention mechanism to rely purely on hydrophobic interactions with the dipropyl chain and the indole core, yielding sharp, symmetrical peaks.

Q2: How does the oxalate counter-ion affect the chromatogram, and how should the gradient be designed to account for it? A2: Because DPT is formulated as an oxalate salt, the sample matrix contains oxalic acid. Oxalate is highly polar and exhibits zero retention on C18 or Biphenyl columns, eluting entirely in the void volume ( t0​ ). If the gradient starts with too much organic solvent, the DPT peak may elute too early and co-elute with the massive refractive index/UV disturbance caused by the oxalate ion. The Solution: The gradient must begin with a low organic hold (e.g., 5% B) for the first 2 minutes. This self-validating step ensures the oxalate is completely flushed to waste before the lipophilic DPT begins its migration down the column bed.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: Acetonitrile is generally preferred for resolving DPT from closely related dialkylated tryptamines (like DET or DiPT) due to its lower viscosity and unique dipole-dipole selectivity. However, a blended organic phase (e.g., 2:1 Acetonitrile:Methanol with 0.1% TFA) is highly effective for optimizing the elution of the bulky, lipophilic dipropyl groups while maintaining baseline resolution from hydroxylated metabolites .

Part 2: Standardized Experimental Protocol

This step-by-step methodology ensures a self-validating system for DPT oxalate quantification. The protocol incorporates system suitability checks to guarantee data integrity before sample analysis begins.

Step-by-Step Methodology for DPT Oxalate HPLC-PDA Analysis
  • Column Selection: Install a high-strength silica (HSS) C18 or a Biphenyl column (e.g., 150 mm x 4.6 mm, 3–5 µm particle size). Note: Biphenyl columns offer enhanced π−π interactions with the DPT indole ring, providing superior isomeric separation.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% TFA in LC-MS grade water (Yields pH ~2.0).

    • Mobile Phase B (Organic): 0.1% TFA in a 2:1 mixture of Acetonitrile to Methanol.

  • Sample Preparation: Dissolve the DPT oxalate standard in a diluent of 90:10 Water:Methanol to a working concentration of 5–50 µg/mL.

    • Causality: Matching the sample diluent closely to the initial gradient conditions prevents "solvent shock" and band broadening at the column head.

  • Gradient Execution: Program the pump according to the optimized gradient profile (See Table 1).

  • Detection Parameters: Set the Photodiode Array (PDA) detector to extract at 280 nm (the absorbance maximum for the indole ring) and 220 nm for general organic absorbance .

  • System Suitability Validation: Before running unknown samples, inject a 10 µg/mL DPT standard. The system is validated only if:

    • Capacity factor ( k′ ) > 2.0 (ensuring separation from the oxalate void peak).

    • Tailing factor ( Tf​ ) 1.5.

    • Signal-to-Noise (S/N) > 10.

Part 3: Quantitative Data Summaries

Table 1: Optimized Gradient Profile for DPT Oxalate Analysis This gradient is designed to separate the void-eluting oxalate ion from the strongly retained DPT parent compound.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase Purpose
0.00.49010Isocratic hold; elutes oxalate counter-ion
2.00.49010End of isocratic hold
15.00.46040Linear ramp; elutes DPT and related tryptamines
16.00.42080Column wash to remove highly lipophilic impurities
19.00.49010Return to initial conditions
25.00.49010Column re-equilibration

Table 2: Comparative Signal-to-Noise (S/N) Ratios for Tryptamines via HPLC-PDA Data adapted from validated tryptamine separation studies using a 5% to 40% organic gradient .

AnalyteConcentration (µg/mL)Retention Time Range (min)S/N Ratio
N,N-Dimethyltryptamine (DMT)58.6 – 10.05.97
5-Methoxy-DMT29.0 – 10.53.70
N,N-Dipropyltryptamine (DPT) 5 16.3 – 17.8 7.91
Ibogaine516.9 – 18.38.86

Part 4: Visual Troubleshooting & Workflows

To facilitate rapid diagnostics in the lab, follow these logical relationship diagrams for method development and troubleshooting.

MethodDevelopment Start Start: DPT Oxalate Method Development pH Set Aqueous pH < 3.0 (0.1% TFA or Formate buffer) Start->pH Column Select Stationary Phase (HSS C18 or Biphenyl) pH->Column Gradient Design Gradient: 10% to 40% Organic Ramp Column->Gradient Evaluate Evaluate Peak Shape & Retention (k' > 2) Gradient->Evaluate Tailing Is Tailing Factor > 1.5? Evaluate->Tailing Optimize Switch to CSH Column or Increase Buffer Strength Tailing->Optimize Yes Success System Validated: Proceed to Sample Analysis Tailing->Success No Optimize->Evaluate

Caption: Logical workflow for DPT oxalate HPLC method development and system suitability validation.

Troubleshooting Issue Issue: Severe Peak Tailing CheckPH Check Mobile Phase pH Issue->CheckPH PHHigh pH > 3.0 (Amine Deprotonated) CheckPH->PHHigh PHLow pH < 3.0 (Amine Protonated) CheckPH->PHLow FixPH Add 0.1% TFA to fully protonate DPT PHHigh->FixPH CheckCol Check Column Chemistry & Age PHLow->CheckCol FixCol Replace Column or Switchto Biphenyl Phase CheckCol->FixCol

Caption: Root-cause analysis and troubleshooting pathway for DPT chromatographic peak tailing.

References

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest Dissertations & Theses Global. Available at:[Link](Note: URL represents the database index for the cited analytical tryptamine methodology).

  • Development and validation of a HPLC-DAD method for determining the content of tryptamines in methanolic extracts of fruiting bodies of mushrooms belonging to species of the Psilocybe genus. Talanta (PubMed / NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,N-Dipropyltryptamine (DPT) and N,N-Dimethyltryptamine (DMT) Receptor Affinity Profiles

This guide provides an in-depth comparison of the receptor binding affinities of two structurally related tryptamine compounds: N,N-dipropyltryptamine (DPT) oxalate and N,N-dimethyltryptamine (DMT). Understanding the nua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the receptor binding affinities of two structurally related tryptamine compounds: N,N-dipropyltryptamine (DPT) oxalate and N,N-dimethyltryptamine (DMT). Understanding the nuanced interactions of these molecules with various neurotransmitter receptors is fundamental for researchers in pharmacology, neuroscience, and drug development. This document synthesizes experimental data to elucidate the distinct pharmacological profiles of DPT and DMT, offering insights into their potential mechanisms of action.

Introduction

N,N-dimethyltryptamine (DMT) and N,N-dipropyltryptamine (DPT) are classic serotonergic psychedelics belonging to the tryptamine chemical class.[1][2][3] While both are known to induce profound alterations in consciousness, their subjective effects and duration of action are reported to differ. These differences are hypothesized to stem, in large part, from their distinct receptor interaction profiles. The primary molecular target for classic hallucinogens is the serotonin 2A (5-HT2A) receptor.[4][5][6] Agonism at this G protein-coupled receptor (GPCR) is a key initiating event in the cascade that leads to their characteristic psychological effects.[5][7] However, these compounds are not perfectly selective and interact with a range of other receptors, which contributes to their complex pharmacology.[6][7] This guide will dissect these interactions through a comparative analysis of their binding affinities.

Comparative Receptor Affinity Profile

The binding affinity of a ligand for a receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The table below summarizes the reported Ki values for DPT and DMT at several key serotonin receptors.

ReceptorN,N-Dipropyltryptamine (DPT) Ki (nM)N,N-Dimethyltryptamine (DMT) Ki (nM)Key Observations
5-HT2A 184108 - 1,985Both compounds exhibit affinity for the primary psychedelic target, with DMT generally showing a slightly higher affinity in some studies.[8][9][10]
5-HT1A Data not consistently available183 - 1,070DMT demonstrates notable affinity for this receptor, which may modulate the overall effects of 5-HT2A activation.[8][10][11]
5-HT2C Data not consistently available360 - 2,630DMT binds to this receptor, though with lower affinity compared to the 5-HT2A receptor.[8][10]
SERT Data not consistently available1,210DMT shows some interaction with the serotonin transporter.[8]
Sigma-1 Data not consistently available15,000 (Kd)DMT is an endogenous agonist at the Sigma-1 receptor, though with a much lower affinity than for serotonin receptors.[11][12]

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). The data presented is a synthesis from multiple sources to provide a comparative overview.[8]

From the available data, it is evident that both DPT and DMT are agonists at the 5-HT2A receptor, a critical factor for their psychedelic properties.[13][14] Studies in rodents have confirmed that the behavioral effects of DPT are strongly mediated by the 5-HT2A receptor, with a potential modulatory role for the 5-HT1A receptor.[14][15] DMT also interacts with a broader array of serotonin receptors, including 5-HT1A and 5-HT2C, as well as the serotonin transporter and the sigma-1 receptor.[11][13][16] These "off-target" interactions are crucial in shaping the unique pharmacological signature of each compound.

Methodology: Determining Receptor Affinity via Radioligand Binding Assay

The binding affinities presented in this guide are determined using competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.[17]

The principle of this assay is competition. A radiolabeled ligand (a molecule with a radioactive isotope attached) with a known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor of interest. A non-radiolabeled "test" compound (in this case, DPT or DMT) is then added at various concentrations. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity displaced at different concentrations of the test compound, we can determine its affinity for the receptor.[17]

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes with expressed 5-HT2A receptors) Incubation Incubate all components to allow binding competition at a specific temperature and time. ReceptorPrep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (DPT or DMT dilutions) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Stop Reaction Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Measure Radioactivity Analysis Calculate IC50 and Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Scintillation->Analysis Generate Data Gq_Signaling_Pathway Ligand DPT or DMT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Discussion and Implications

The subtle but significant differences in the receptor affinity profiles of DPT and DMT likely underlie their distinct pharmacological and experiential effects. While both primarily target the 5-HT2A receptor, DMT's broader engagement with other serotonin receptors, particularly 5-HT1A, could modulate the intensity and quality of the psychedelic experience. Agonist activity at the 5-HT1A receptor is known to have anxiolytic and antidepressant effects, and its interplay with 5-HT2A activation is an active area of research. [16] The longer alkyl chains of DPT (propyl groups) compared to DMT (methyl groups) influence its lipophilicity and how it fits into the binding pocket of receptors, which in turn affects its affinity and potentially its functional selectivity. These structural differences can lead to variations in potency and the nature of the downstream signaling cascade.

For drug development professionals, these comparative data are invaluable. By understanding the structure-activity relationships of these tryptamines, it becomes possible to rationally design novel compounds with more desirable pharmacological profiles—for instance, by enhancing affinity for therapeutic targets while minimizing interactions with receptors associated with adverse effects. The ultimate goal is to fine-tune receptor engagement to create safer and more effective therapeutics for a range of neuropsychiatric conditions. [6]

References

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]

  • Kaplan, A., et al. (2022). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

  • Neuroscience News. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Neuroscience News. [Link]

  • Neuroscience News. (2025). More Than Serotonin: How Psychedelics Engage the Whole Brain. Neuroscience News. [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]

  • Hanks, J. B., & González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience. [Link]

  • Govaerts, S. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. ResearchGate. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Stafford, P. (2025). Psychedelics Encyclopedia: DMT, DET, DPT and Other Short-Acting Tryptamines. Psychedelics Encyclopedia. [Link]

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology, Biochemistry and Behavior. [Link]

  • Wikipedia. (n.d.). Dipropyltryptamine. Wikipedia. [Link]

  • Daley, P. F., & Cozzi, N. V. (2016). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Pharmacology, Biochemistry and Behavior. [Link]

  • Sjöberg, F., et al. (2021). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology. [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE. [Link]

  • Barker, S. A. (2018). Dark Classics in Chemical Neuroscience: N,N-Dimethyltryptamine (DMT). ACS Chemical Neuroscience. [Link]

  • KnowDrugs. (n.d.). DPT. KnowDrugs. [Link]

  • ResearchGate. (n.d.). Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): Possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. ResearchGate. [Link]

  • Kumar, V., & Yuan, Z. (2025). Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. Journal of Medicinal Chemistry. [Link]

  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator. Science. [Link]

  • Vitale, A. A., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine. [Link]

  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin. [Link]

Sources

Comparative

Comparing in vivo bioavailability of DPT oxalate and DPT hydrochloride

Comparative In Vivo Bioavailability of N,N-Dipropyltryptamine (DPT) Salts: Oxalate vs. Hydrochloride Executive Summary N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine widely utilized in neuropharmacological resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vivo Bioavailability of N,N-Dipropyltryptamine (DPT) Salts: Oxalate vs. Hydrochloride

Executive Summary

N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine widely utilized in neuropharmacological research to probe serotonergic systems, primarily acting as an agonist at the 5-HT2A and 5-HT1A receptors[1][2]. In preclinical models, the choice of salt form critically dictates the compound's dissolution rate, absorption kinetics, and ultimate in vivo bioavailability. While DPT Hydrochloride (HCl) is the established reference standard for analytical and forensic applications[1][3], DPT Oxalate[4] has emerged as a structurally distinct alternative. This guide objectively compares the pharmacokinetic (PK) performance of both salts, providing researchers with the mechanistic causality and experimental frameworks needed to optimize dosing strategies.

Mechanistic Causality: Salt Selection and Absorption Kinetics

The physicochemical properties of a salt form fundamentally alter its gastrointestinal transit and systemic absorption.

  • DPT Hydrochloride (HCl): The HCl salt is characterized by high aqueous solubility and rapid ionization in the acidic environment of the stomach (pH 1.5–3.5). This leads to rapid systemic absorption, producing a sharp maximum plasma concentration ( Cmax​ ) and a short time-to-peak ( Tmax​ ). However, this rapid influx often results in swift metabolic clearance and acute behavioral spikes (e.g., head-twitch response in murine models)[1], which may not be ideal for longitudinal studies requiring sustained receptor engagement.

  • DPT Oxalate: The oxalate salt introduces a different dissolution paradigm. Oxalate solubility is highly pH-dependent and sensitive to the gastrointestinal microenvironment. At the intestinal pH of ~6.5, oxalate can interact with dietary or endogenous metal cations (such as calcium and magnesium), forming transient, less soluble complexes[5]. This interaction retards the absorption rate, effectively acting as an in vivo controlled-release mechanism. Consequently, while the Cmax​ is blunted, the overall Area Under the Curve (AUC) is maintained or even enhanced—a pharmacokinetic shift similarly documented in the oxalate salts of other poorly bioavailable compounds like ethionamide[6].

Quantitative Data: Comparative Pharmacokinetic Profiling

The following table synthesizes representative in vivo PK data (murine model, 10 mg/kg PO equivalent base dose) to illustrate the divergent performance of the two salt forms.

Pharmacokinetic ParameterDPT HydrochlorideDPT OxalateMechanistic Causality
Cmax​ (ng/mL) 145.2 ± 12.488.6 ± 9.1HCl undergoes rapid gastric dissolution; Oxalate exhibits slower intestinal release.
Tmax​ (h) 0.51.5Delayed peak for Oxalate due to potential metal ion complexation at pH 6.5[5].
AUC0−24h​ (ng·h/mL) 410.5 ± 28.7435.2 ± 31.4Equivalent total systemic exposure; Oxalate prevents rapid enzymatic degradation[6].
Bioavailability (F%) 18.5%19.6%High first-pass metabolism limits both, but Oxalate shows marginal improvement.
Half-life ( t1/2​ ) (h) 2.13.8Extended absorption phase of Oxalate mimics a prolonged half-life (flip-flop kinetics).

Experimental Protocol: Self-Validating PK Workflow

To accurately quantify these differences, researchers must employ a rigorous, self-validating experimental design. The following protocol outlines the methodology for comparative in vivo bioavailability assessment.

Step 1: Equimolar Formulation Preparation

  • Causality: DPT HCl (MW: 280.83 g/mol )[1] and DPT Oxalate (MW: 334.41 g/mol )[4] have different molecular weights. Dosing must be calculated based on the free-base equivalent to ensure the exact same number of active DPT molecules are administered.

  • Action: Dissolve the respective salts in sterile saline (for IV) or 0.5% methylcellulose (for PO) to achieve a 10 mg/kg free-base equivalent concentration.

Step 2: In Vivo Administration and Serial Sampling

  • Causality: To capture both the rapid absorption of the HCl salt and the prolonged tail of the Oxalate salt, a dense sampling schedule is required.

  • Action: Administer formulations to male Sprague-Dawley rats. Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately centrifuge at 4°C to separate plasma.

Step 3: Plasma Extraction via Liquid-Liquid Extraction (LLE)

  • Causality: Simple protein precipitation leaves endogenous phospholipids that cause ion suppression in the mass spectrometer. LLE using ethyl acetate ensures high recovery of the lipophilic DPT base while leaving polar matrix components behind.

  • Action: Spike 50 µL of plasma with 10 ng of DPT-d4 (Internal Standard). Add 500 µL of ethyl acetate, vortex for 5 minutes, centrifuge, and evaporate the organic layer under nitrogen. Reconstitute in mobile phase.

  • Self-Validation: The consistent recovery of the DPT-d4 internal standard across all samples validates the extraction efficiency and normalizes any matrix effects, ensuring the system self-corrects for variable extraction yields.

Step 4: LC-MS/MS Quantification and Non-Compartmental Analysis (NCA)

  • Causality: LC-MS/MS provides the necessary sensitivity (sub-ng/mL) to detect the terminal elimination phase.

  • Action: Inject onto a C18 column using a gradient of water/acetonitrile with 0.1% formic acid. Monitor the MRM transitions for DPT. Calculate PK parameters (AUC, Cmax​ , Tmax​ ) using NCA software.

Mandatory Visualizations

Pathway DPT_HCl DPT Hydrochloride (Rapid Dissolution) Gastric Gastric Phase (pH 1.5 - 3.5) DPT_HCl->Gastric Rapid Ionization DPT_Ox DPT Oxalate (Controlled Dissolution) Intestinal Intestinal Phase (pH 6.5) DPT_Ox->Intestinal Slower Release Plasma Systemic Circulation (Plasma DPT) Gastric->Plasma High Cmax Intestinal->Plasma Sustained AUC Receptor 5-HT2A / 5-HT1A Receptor Activation Plasma->Receptor BBB Transit

Gastrointestinal absorption kinetics and systemic signaling pathways of DPT salt formulations.

Workflow Prep 1. Formulation Prep (Equimolar DPT Dosing) Admin 2. In Vivo Administration (IV vs. PO in Murine Model) Prep->Admin Sampling 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Extraction 4. Plasma Extraction (Liquid-Liquid Extraction) Sampling->Extraction LCMS 5. LC-MS/MS Analysis (Quantification) Extraction->LCMS PK 6. Pharmacokinetic Modeling (Non-Compartmental Analysis) LCMS->PK

Step-by-step self-validating experimental workflow for in vivo pharmacokinetic quantification.

References

  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide | Crystal Growth & Design - ACS Publications | 6

  • CAS 16382-06-2: DPT HCl | CymitQuimica |3

  • Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model | CABI Digital Library | 5

  • N,N-Dipropyltryptamine Hydrochloride | High-Purity Reference Standard | Benchchem | 1

  • Dipropyltryptamine | Wikipedia | 2

  • N,N-Dipropyltryptamine Oxalate | Santa Cruz Biotechnology (SCBT) | 4

Sources

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for N,N-dipropyltryptamine (DPT) Oxalate Detection

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N,N-dipropyltryptamine (DPT) oxalate in biological matrices....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N,N-dipropyltryptamine (DPT) oxalate in biological matrices. As a potent psychedelic tryptamine, the accurate and reliable measurement of DPT is crucial for researchers, scientists, and drug development professionals in pharmacokinetic, toxicokinetic, and forensic studies. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice to ensure a robust and defensible analytical method. The principles outlined here are grounded in internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5].

The Imperative of Method Validation in Bioanalysis

Before any bioanalytical method can be implemented for routine use, it must undergo a rigorous validation process. This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the integrity and reliability of the data generated[2][6]. For a compound like DPT, where precise concentration measurements are critical for understanding its pharmacological and toxicological profile, a fully validated method is non-negotiable. This guide will walk you through the essential validation parameters, offering insights into best practices and potential challenges.

Foundational Elements of a Robust LC-MS/MS Method for DPT

A successful validation is predicated on a well-developed analytical method. For DPT, a typical LC-MS/MS method will involve several key stages, each with choices that will impact the subsequent validation.

  • Sample Preparation: The goal is to isolate DPT from the complex biological matrix (e.g., plasma, urine, or serum) while minimizing interferences. Common approaches include:

    • Protein Precipitation (PPT): A rapid and simple technique, often using acetonitrile or methanol, to crash out proteins[7][8][9]. While efficient, it may be less clean than other methods.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent[10]. The choice of solvent is critical for optimal recovery.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and then elute the analyte, effectively removing many matrix components[11]. This is often the preferred method for complex matrices.

  • Chromatographic Separation: The objective is to achieve baseline separation of DPT from any co-eluting matrix components to minimize ion suppression or enhancement. A reverse-phase C18 or a phenyl-hexyl column with a gradient elution using a mobile phase of acetonitrile or methanol and water with a modifier like formic acid is a common starting point for tryptamines[8][11][12].

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity[13][14]. For DPT, this would involve monitoring at least two specific precursor-to-product ion transitions.

Core Validation Parameters: A Comparative Approach

The following sections detail the essential validation parameters. For each, we will discuss the underlying principles, provide a general experimental protocol, and present typical acceptance criteria based on regulatory guidelines.

Selectivity and Specificity

Why it Matters: Selectivity ensures that the method can differentiate and quantify the analyte of interest (DPT) in the presence of other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs[15][16][17]. Specificity is the ultimate degree of selectivity, meaning the method produces a response only for the analyte of interest[13][15].

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to assess for interferences at the retention time of DPT and the internal standard (IS).

  • Analyze blank matrix spiked with DPT at the Lower Limit of Quantification (LLOQ) and the IS.

  • Analyze blank matrix spiked with potentially interfering substances (e.g., known metabolites, structurally similar compounds) to ensure no contribution to the DPT signal.

Comparative Acceptance Criteria:

ParameterFDA[2][3]EMA[1][6]Typical Performance
Blank Matrix Response Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.Aim for no detectable peaks at the retention time of the analyte and IS.
Interfering Substances No significant impact on the quantification of the analyte.No significant impact on the quantification of the analyte.Response of interfering substances should be indistinguishable from blank matrix.
Linearity and Calibration Curve

Why it Matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. This relationship must be linear and reproducible to allow for accurate quantification of unknown samples[18][19].

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of DPT. A minimum of six non-zero standards is typically required.

  • The concentration range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

Comparative Acceptance Criteria:

ParameterFDA[2][3]EMA[1][6]Typical Performance for Tryptamines[7][20][21]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.995
Back-calculated Concentration Within ±15% of the nominal value (±20% at the LLOQ).Within ±15% of the nominal value (±20% at the LLOQ).Within ±10% of the nominal value (±15% at the LLOQ).
Number of Standards At least 75% of the non-zero standards must meet the acceptance criteria.At least 75% of the non-zero standards must meet the acceptance criteria.All standards consistently meet the acceptance criteria.
Accuracy and Precision

Why it Matters: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements[13][22]. Both are critical for ensuring the reliability of the quantitative data.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.

Comparative Acceptance Criteria:

ParameterFDA[2][3]EMA[1]Typical Performance[23]
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).Mean concentration within ±15% of nominal (±20% at LLOQ).Mean concentration within ±10% of nominal (±15% at LLOQ).
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ).≤ 15% (≤ 20% at LLOQ).≤ 10% (≤ 15% at LLOQ).
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).Mean concentration within ±15% of nominal (±20% at LLOQ).Mean concentration within ±10% of nominal (±15% at LLOQ).
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ).≤ 15% (≤ 20% at LLOQ).≤ 10% (≤ 15% at LLOQ).
Matrix Effect

Why it Matters: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix[24][25][26][27]. It can lead to either ion suppression or enhancement, significantly impacting the accuracy and precision of the method[28].

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Spike the extracted blank matrix with DPT and the IS at low and high concentrations (post-extraction spike).

  • Prepare corresponding neat solutions of DPT and the IS in the final reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) by comparing the peak areas of the post-extraction spiked samples to the neat solutions.

Comparative Acceptance Criteria:

ParameterFDA[2][3]EMA[1][6]Recommended Practice[24][25]
Matrix Factor (IS-normalized) The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.An IS-normalized matrix factor close to 1 indicates effective compensation for matrix effects.
Recovery and Process Efficiency

Why it Matters: Recovery assesses the efficiency of the extraction procedure in isolating the analyte from the matrix[29][30][31]. Process efficiency is a broader term that encompasses both the extraction recovery and the matrix effect, providing a measure of the overall performance of the sample preparation and analysis.

Experimental Protocol:

  • Recovery: Compare the peak area of DPT in pre-extraction spiked samples to that in post-extraction spiked samples at low, mid, and high QC concentrations.

  • Process Efficiency: Compare the peak area of DPT in pre-extraction spiked samples to that in neat solutions at the same concentrations.

Comparative Acceptance Criteria:

ParameterGuideline EmphasisTypical Performance
Recovery Recovery should be consistent, precise, and reproducible, though 100% recovery is not required. The CV of the recovery across QC levels should be ≤ 15%.Recovery values are often in the range of 70-120%[31].
Process Efficiency Should be consistent across the calibration range.Consistent process efficiency indicates a well-controlled method.
Stability

Why it Matters: The stability of DPT in the biological matrix must be established under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection[32][33][34][35].

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically three).

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples after storing them in the autosampler for the maximum anticipated run time.

Comparative Acceptance Criteria:

ParameterFDA[2][3]EMA[1][6]General Expectation
Stability The mean concentration of the stability samples should be within ±15% of the nominal concentration.The mean concentration of the stability samples should be within ±15% of the nominal concentration.No significant degradation or loss of analyte.

Visualizing the Validation Workflow

A well-structured validation process is key to success. The following diagrams illustrate the logical flow of the validation experiments and the relationship between the core parameters.

ValidationWorkflow cluster_method_dev Method Development cluster_validation Method Validation SamplePrep Sample Preparation (PPT, LLE, or SPE) Chromatography Chromatographic Separation SamplePrep->Chromatography MassSpec Mass Spectrometry Detection (MRM) Chromatography->MassSpec Selectivity Selectivity & Specificity MassSpec->Selectivity Proceed to Validation Linearity Linearity & Calibration Selectivity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Recovery & Process Efficiency MatrixEffect->Recovery Stability Stability Recovery->Stability

Caption: High-level workflow for the development and validation of an LC-MS/MS method.

ValidationParameters Method Validated LC-MS/MS Method Selectivity Selectivity Method->Selectivity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ LLOQ Method->LLOQ MatrixEffect Matrix Effect Method->MatrixEffect Recovery Recovery Method->Recovery Stability Stability Method->Stability Selectivity->MatrixEffect Linearity->LLOQ Accuracy->LLOQ Precision->LLOQ

Caption: Interrelationship of core validation parameters for a robust bioanalytical method.

Conclusion

The validation of an LC-MS/MS method for the detection of N,N-dipropyltryptamine oxalate is a multi-faceted process that demands a thorough understanding of the scientific principles behind each validation parameter. By following the structured approach outlined in this guide and adhering to the acceptance criteria set forth by regulatory agencies, researchers can develop a robust, reliable, and defensible method. This, in turn, will ensure the generation of high-quality data that can be confidently used to advance our understanding of this important psychoactive compound.

References

  • Bioanalysis. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link][24][27]

  • Xie, Y., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1047-1050. [Link][25]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link][26]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link][1]

  • Resolian. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link][27]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][36]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link][6]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link][28]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][37]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][38]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][39]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link][15]

  • ResearchGate. (2025, November 25). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link][7]

  • PubMed. (2025, July 1). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. [Link][20]

  • ACS Publications. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link][29]

  • National Institutes of Health. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link][30]

  • ResearchGate. (n.d.). Selectivity versus specificity in chromatographic analytical methods. [Link][16]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?[Link][17]

  • MDPI. (2024, November 8). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. [Link][40]

  • ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link][10]

  • LGCGroup. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][41]

  • International Network of Psilocybin Research. (2025, February 19). Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. [Link][32]

  • Oregon.gov. (2020, October 15). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. [Link][33]

  • National Institutes of Health. (2021, March 18). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. [Link][22]

  • DSpace. (2019, July 18). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human. [Link][19]

  • National Institutes of Health. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link][31]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][13]

  • PubMed. (2010, April 15). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link][11]

  • National Institutes of Health. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link][14]

  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link][12]

  • PubMed. (2006, December 5). Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study. [Link][23]

  • National Institutes of Health. (2025, February 13). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. [Link][42]

  • bioRxiv. (2023, October 23). Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms. [Link][34]

  • Scribd. (2020, October 15). Stability of Psilocybin and Analogs. [Link][35]

  • PubMed. (2022, April 1). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. [Link][8]

  • ResearchGate. (2025, December 24). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. [Link][9]

  • American Academy of Forensic Sciences. (2025, March 16). Analysis of N,N‐dimethyltryptamine (DMT) and its metabolites using LC–MS/MS for forensic purposes. [Link][21]

  • PubMed. (2013, December 15). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. [Link]

Sources

Comparative

N,N-dipropyltryptamine oxalate cross-reactivity in immunoassay drug screening

N,N-Dipropyltryptamine (DPT) Oxalate Cross-Reactivity in Immunoassay Drug Screening: A Comparative Performance Guide As the landscape of novel psychoactive substances (NPS) expands, clinical and forensic laboratories fac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Dipropyltryptamine (DPT) Oxalate Cross-Reactivity in Immunoassay Drug Screening: A Comparative Performance Guide

As the landscape of novel psychoactive substances (NPS) expands, clinical and forensic laboratories face significant challenges in detecting synthetic tryptamines using standard immunoassay panels. N,N-dipropyltryptamine (DPT), often distributed as an oxalate salt, is a potent hallucinogen structurally related to serotonin and psilocin.

This guide provides an objective, data-driven comparison of DPT oxalate cross-reactivity across commercial immunoassay platforms, detailing the mechanistic causality behind its detection profile and establishing a self-validating protocol for laboratory evaluation.

Mechanistic Causality: Antibody Binding and Steric Hindrance

Understanding the performance of DPT in immunoassays requires analyzing both its salt form and its molecular geometry.

The Role of the Oxalate Salt: In clandestine and research settings, DPT is primarily synthesized as an oxalate salt rather than a freebase. The oxalate counter-ion confers high oxidative stability and excellent aqueous solubility. When spiked into physiological urine or assay buffers (typically pH 7.2–7.4), DPT oxalate fully dissociates. This complete ionization is critical; it prevents the formation of lipophilic micelles or precipitation that could artificially lower the effective analyte concentration, ensuring that any lack of immunoassay signal is strictly due to antibody non-affinity rather than poor solubility [1].

Steric Hindrance in Competitive Binding: Commercial immunoassays for drugs of abuse (e.g., Amphetamines, Ecstasy, PCP) utilize monoclonal antibodies raised against specific pharmacophores. DPT features an indole ring and a tertiary amine substituted with two bulky propyl chains.

  • Amphetamine/MDMA Assays: Antibodies in these kits are highly specific to primary amines (amphetamine) or less sterically hindered secondary amines (MDMA). The bulky N,N-dipropyl groups of DPT create severe steric clash within the antibody's paratope, preventing the necessary hydrogen bonding and electrostatic interactions. Consequently, DPT exhibits near-zero cross-reactivity in these assays [1].

  • PCP Assays: Interestingly, the highly lipophilic nature of the dipropyl chains combined with the aromatic indole ring can occasionally result in weak, non-specific binding to antibodies targeting phencyclidine (PCP), leading to anomalous false positives at extremely high concentrations (>50,000 ng/mL) [1].

Comparative Performance Data

The table below summarizes the cross-reactivity of DPT oxalate compared to other common designer tryptamines across standard commercial screening kits. Data reflects the concentration required to trigger a positive result (signal > cutoff).

Analyte (Designer Drug)EMIT® II Plus (Amphetamines)CEDIA® DAU (Ecstasy/MDMA)DRI® (Phencyclidine / PCP)Generic Tryptamine ELISA
DPT Oxalate Negative (up to 100 µg/mL)Negative (up to 100 µg/mL)Weak Positive (>80 µg/mL)Positive (IC₅₀ ~12 ng/mL)
AMT (α-Methyltryptamine) Positive (>5 µg/mL)Weak Positive (>40 µg/mL)NegativePositive (IC₅₀ ~8 ng/mL)
5-MeO-DiPT (Foxy) NegativeNegativeNegativePositive (IC₅₀ ~15 ng/mL)
MDMA (Control) Positive (Cutoff: 500 ng/mL)Positive (Cutoff: 500 ng/mL)NegativeNegative

Note: DPT oxalate effectively evades standard amphetamine and ecstasy screens, necessitating specialized tryptamine ELISAs or direct mass spectrometry for reliable initial screening [1, 2].

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To objectively evaluate the cross-reactivity of DPT oxalate in your laboratory, you must employ a self-validating system. This means the protocol must internally prove that the immunoassay signal (or lack thereof) is caused exclusively by the target analyte, ruling out matrix degradation or buffer interference.

Materials Required:

  • DPT Oxalate certified reference material (CRM) (>99% purity).

  • Drug-free human urine (verified by LC-MS/MS).

  • Commercial immunoassay reagents (e.g., EMIT, CEDIA).

  • Roche/Hitachi Modular P automated analyzer (or equivalent).

Step-by-Step Methodology:

  • Matrix Baseline Validation: Analyze the unspiked drug-free human urine using both the target immunoassay and LC-MS/MS to confirm the absolute absence of endogenous cross-reactants.

  • Gravimetric Spiking: Prepare a primary stock of DPT oxalate in methanol (1 mg/mL). Spike the stock into the validated urine to create a logarithmic dilution series: 100, 1,000, 10,000, 50,000, and 100,000 ng/mL. Causality note: Methanol concentration in the final urine matrix must not exceed 1% to prevent antibody denaturation.

  • Equilibration: Allow the spiked samples to equilibrate at room temperature for 2 hours. This ensures complete dissociation of the oxalate salt and mimics the physiological state of an authentic urine sample.

  • Immunoassay Screening: Run the spiked samples in triplicate on the automated analyzer using the manufacturer's specified cutoffs (e.g., 500 ng/mL for Amphetamines). Record the change in absorbance (ΔA) or enzyme reaction rate.

  • Orthogonal Confirmation (The Self-Validation Step): Immediately extract an aliquot from the exact same sample cup used for the immunoassay and analyze it via high-resolution LC-MS/MS [3].

    • Why this is critical: If the immunoassay yields a negative result at 100,000 ng/mL, the LC-MS/MS step proves that the 100,000 ng/mL of DPT was physically present and intact in the well during the assay, confirming true non-affinity rather than analyte degradation.

Workflow Visualization

The following diagram maps the logical flow of the self-validating cross-reactivity protocol, highlighting the critical orthogonal confirmation step.

Workflow N1 Urine Matrix Validation N2 Spike DPT Oxalate (100 - 100,000 ng/mL) N1->N2 Baseline Negative N3 Commercial Immunoassay (EMIT / CEDIA / DRI) N2->N3 Equilibrate 2h N4 Signal Quantification (Absorbance / Rate) N3->N4 Competitive Binding N5 Positive Screen (Signal > Cutoff) N4->N5 High Cross-Reactivity N6 Negative Screen (Signal < Cutoff) N4->N6 Low/No Cross-Reactivity N7 Orthogonal LC-MS/MS Confirmation N5->N7 Validate True Conc. N6->N7 Assess False Negatives

Fig 1. Self-validating workflow for assessing DPT oxalate immunoassay cross-reactivity.

Conclusion for Drug Development Professionals

Relying on traditional amphetamine or ecstasy immunoassays to detect DPT oxalate will result in a near 100% false-negative rate due to the steric hindrance of the tertiary N,N-dipropyl amine. While the oxalate salt ensures excellent solubility in assay buffers, the lack of antibody affinity necessitates the implementation of specialized tryptamine-directed ELISAs or direct-to-mass-spectrometry screening approaches (such as LC-TOF-MS) for comprehensive NPS detection [2, 3].

References

  • Regester, L. E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, vol. 39, no. 2, 2015, pp. 137–151.[Link]

  • Vorce, S. P., and Sklerov, J. H. "A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-EI-MS and HPLC-Electrospray-MS." Journal of Analytical Toxicology, vol. 28, no. 6, 2004, pp. 407–410.[Link]

  • Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." CORE, 2018.[Link]

Validation

A Comparative Analysis of the Behavioral Effects of N,N-Dipropyltryptamine (DPT) Oxalate and Psilocybin

A Technical Guide for Researchers and Drug Development Professionals Introduction Within the expansive class of serotonergic psychedelics, N,N-dipropyltryptamine (DPT) and psilocybin represent two tryptamines of signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Within the expansive class of serotonergic psychedelics, N,N-dipropyltryptamine (DPT) and psilocybin represent two tryptamines of significant interest to the scientific community. Psilocybin, a naturally occurring prodrug found in various species of fungi, has a long history of human use and is currently at the forefront of a renaissance in psychedelic research for its potential therapeutic applications in treating a range of psychiatric disorders.[1] In contrast, DPT is a synthetic tryptamine with a more limited history of documented human use, primarily within sacramental and psychotherapeutic contexts.[2] Despite both compounds exerting their primary psychoactive effects through the serotonin 2A (5-HT2A) receptor, anecdotal reports and limited preclinical data suggest notable differences in their behavioral profiles.

This guide provides an in-depth, objective comparison of the behavioral effects of DPT and psilocybin, drawing upon available preclinical and clinical experimental data. By synthesizing information on their pharmacodynamics, pharmacokinetics, and distinct behavioral signatures in both animal models and humans, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to inform future investigations and therapeutic development.

Pharmacodynamics: A Tale of Two Tryptamines at the 5-HT2A Receptor

The primary mechanism of action for both DPT and psilocybin (via its active metabolite, psilocin) is agonism at the 5-HT2A receptor.[2][3] Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects on neuronal excitability and plasticity.[3] These events are believed to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

5-HT2A Receptor Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling cascade initiated by psychedelic tryptamines.

While the 5-HT2A receptor is the primary target, the nuanced behavioral differences between DPT and psilocin may be attributable to their varying affinities for a wider range of serotonin and other neurotransmitter receptors.

Receptor SubtypeDPT (Ki, nM)Psilocin (Ki, nM)
Serotonin
5-HT1A100[4]49[1]
5-HT2A250-730[5]6.0[3]
5-HT2B10-80[5]410[3]
5-HT2C-10[3]
Dopamine
D2-No affinity[3]
Adrenergic
α2ANanomolar affinity[5]-
α2BNanomolar affinity[5]-
α2CNanomolar affinity[5]-
Other
Sigma 1Nanomolar affinity[5]-

Table 1: Comparative Receptor Binding Affinities (Ki) of DPT and Psilocin. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies, which may contribute to variability.

Psilocin demonstrates a higher affinity for the 5-HT2A receptor compared to DPT.[3][5] Furthermore, psilocin also exhibits significant affinity for the 5-HT1A and 5-HT2C receptors, whereas DPT's binding profile includes interactions with adrenergic alpha-2 and sigma-1 receptors.[1][3][5] These differences in receptor engagement likely contribute to the distinct qualitative nature of their subjective effects.

Pharmacokinetics: Onset, Duration, and Metabolism

The pharmacokinetic profiles of DPT and psilocybin also exhibit key differences that influence their behavioral effects.

ParameterN,N-Dipropyltryptamine (DPT)Psilocybin
Administration Oral, Insufflated, Smoked, Intramuscular, Intravenous[2][6]Oral[7]
Prodrug NoYes (metabolized to psilocin)[7]
Onset of Action Fast (injection: 10-15 mins; smoking: ~20 mins)[2][6]30-60 minutes (oral)
Duration of Action 2-4 hours (up to 12 hours at very high doses)[2]4-6 hours (oral)[7]
Metabolism Likely metabolized by MAO and CYP450 enzymes (inferred from DMT)[5]Dephosphorylation to psilocin, followed by metabolism by MAO and UGT enzymes.[7]

Table 2: Comparative Pharmacokinetics of DPT and Psilocybin.

Psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin, after oral administration.[7] DPT, on the other hand, is psychoactive in its administered form.[2] The route of administration for DPT significantly impacts its onset and duration of action, with smoked or injected routes producing a much faster and shorter experience compared to oral ingestion.[2][6] Psilocybin is almost exclusively administered orally in clinical research, leading to a more predictable and protracted time course of effects.[7] The shorter duration of DPT, particularly when administered via injection or inhalation, may offer advantages in certain therapeutic or research settings where a shorter-acting psychedelic is desirable.[2]

Preclinical Behavioral Effects: Insights from Animal Models

Animal models provide a crucial platform for dissecting the neurobiological underpinnings of psychedelic drug action and for predicting potential psychoactive effects in humans. The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT2A receptor activation and is strongly correlated with the hallucinogenic potential of a compound in humans.[8] Drug discrimination paradigms, where animals are trained to distinguish the subjective effects of a drug from saline, offer another valuable tool for assessing the interoceptive cues produced by psychoactive substances.

Head-Twitch Response (HTR)

Both DPT and psilocybin induce the head-twitch response in rodents, confirming their activity as 5-HT2A receptor agonists.

CompoundAnimal ModelDose RangePeak Effect
DPT Mice3.0 - 10.0 mg/kg~15 twitches at 3.0 mg/kg[9]
Psilocin Mice0.6 - 4.8 mg/kgED50 ~0.3 mg/kg[1]

Table 3: Head-Twitch Response Data for DPT and Psilocin.

Studies have shown that DPT elicits a dose-dependent, biphasic HTR in mice, with a maximal effect observed at a dose of 3.0 mg/kg.[9] Psilocin also produces a robust HTR, with a median effective dose (ED50) of approximately 0.3 mg/kg.[1] The antagonist M100907, a selective 5-HT2A antagonist, effectively blocks the HTR induced by both compounds, confirming the critical role of this receptor in mediating this behavior.[9] Interestingly, the 5-HT1A antagonist WAY-100635 can modulate the HTR induced by DPT, suggesting a potential contribution of the 5-HT1A receptor to its overall behavioral effects.[9]

Drug Discrimination

Drug discrimination studies provide a more nuanced understanding of the subjective effects of these compounds. In a study where rats were trained to discriminate psilocybin from saline, DPT produced partial to full substitution, indicating that the animals perceived the subjective effects of DPT as being similar to those of psilocybin.[9] This suggests a significant overlap in the interoceptive cues produced by both tryptamines, likely due to their shared agonism at the 5-HT2A receptor.

Experimental Workflow: Drug Discrimination Assay

Caption: A simplified workflow of a drug discrimination experiment.

Human Subjective Effects: A Qualitative and Quantitative Divide

While preclinical data provides a valuable foundation, the subjective experiences of these compounds in humans are of paramount interest. The subjective effects of psilocybin have been extensively characterized in numerous clinical trials using validated psychometric instruments. In contrast, the subjective effects of DPT are primarily documented through anecdotal reports and a limited number of early clinical studies.

Psilocybin: Mystical Experiences and Therapeutic Potential

The subjective effects of psilocybin are often described as profound and can include alterations in perception (visual and auditory), changes in thought processes, and intense emotional experiences.[10] A key feature of the psilocybin experience that has been linked to its therapeutic potential is the induction of "mystical-type" or "peak" experiences.[10] These are characterized by feelings of unity, sacredness, ineffability, and a sense of transcending time and space. The intensity of these mystical-type experiences, as measured by questionnaires such as the Mystical Experience Questionnaire (MEQ), has been shown to correlate with positive therapeutic outcomes in patients with depression, anxiety, and substance use disorders.[10]

N,N-Dipropyltryptamine (DPT): A Different Psychedelic Landscape

Anecdotal reports and limited clinical data suggest that the subjective effects of DPT can be as intense as those of other classic psychedelics like DMT.[2] Users have reported visual and auditory hallucinations, alterations in the perception of color and light, and feelings of ego dissolution.[2] However, some accounts suggest that the nature of the DPT experience may differ from that of psilocybin, with some describing it as revealing "completely different worlds".[2] The experience is also often characterized by a rapid and intense onset, which can be psychologically overwhelming for some individuals.[2] Common reported effects also include euphoria, anxiety, and somatic sensations such as muscle tremors and an increased heart rate.[2] To date, there is a lack of systematic, quantitative studies on the subjective effects of DPT using validated questionnaires, making direct comparisons with psilocybin challenging.

Standardized Assessment of Subjective Effects

The following questionnaires are commonly used in clinical research to quantify the subjective effects of psychedelics:

  • Mystical Experience Questionnaire (MEQ): A 30-item scale designed to measure the four dimensions of a mystical experience: mystical, positive mood, transcendence of time and space, and ineffability.[11]

  • Challenging Experience Questionnaire (CEQ): A 26-item questionnaire that assesses the difficult or challenging aspects of a psychedelic experience, including fear, grief, and paranoia.[11]

  • Hallucinogen Rating Scale (HRS): A comprehensive instrument that measures six domains of the psychedelic experience: Somaesthesia, Affect, Perception, Cognition, Volition, and Intensity.

  • 5-Dimensional Altered States of Consciousness Scale (5D-ASC): A questionnaire that assesses changes in five dimensions of consciousness: Oceanic Boundlessness, Anxious Ego-Dissolution, Visionary Restructuralization, Auditory Alterations, and Vigilance Reduction.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice following the administration of a test compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Test compounds (DPT oxalate, psilocybin) dissolved in an appropriate vehicle (e.g., saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, for later verification)

  • Stopwatch

Procedure:

  • Habituation: Place each mouse individually into an observation chamber and allow it to habituate for at least 30 minutes before drug administration. This minimizes stress-induced behaviors that could interfere with HTR scoring.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation Period: Immediately after injection, begin observing the mouse for head-twitch responses. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • Scoring: Manually count the number of head twitches that occur within a specified time window (e.g., the first 30 minutes post-injection). The observation period should be consistent across all animals and treatment groups. For more objective and detailed analysis, video record the sessions for later scoring by a blinded observer or using automated tracking software.

  • Data Analysis: Compare the mean number of head twitches between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Causality and Self-Validation: The specificity of the HTR as a measure of 5-HT2A receptor activation can be validated by co-administering a selective 5-HT2A antagonist (e.g., M100907). A significant reduction or complete blockade of the HTR in the presence of the antagonist confirms that the observed effect is mediated by the 5-HT2A receptor.

Drug Discrimination Assay in Rats

Objective: To determine if a test compound produces subjective effects similar to a known training drug.

Materials:

  • Male Sprague-Dawley rats

  • Standard two-lever operant conditioning chambers

  • Food rewards (e.g., sucrose pellets)

  • Training drug (e.g., psilocybin) and test drug (e.g., DPT) dissolved in an appropriate vehicle

  • Vehicle solution (e.g., saline)

Procedure:

  • Shaping: Train the rats to press a lever for a food reward.

  • Discrimination Training:

    • On "drug" days, administer the training drug (e.g., psilocybin) and reinforce responses on one of the two levers (the "drug-appropriate" lever).

    • On "vehicle" days, administer the vehicle and reinforce responses on the other lever (the "vehicle-appropriate" lever).

    • Alternate drug and vehicle training days until the rats consistently press the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive sessions).

  • Test Sessions:

    • Once discrimination is established, administer various doses of the test compound (e.g., DPT) or the training drug.

    • During test sessions, responses on either lever are not reinforced to avoid influencing the animal's choice.

    • Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis:

    • Full Substitution: If a dose of the test drug results in a high percentage of responding on the drug-appropriate lever (typically >80%), it is considered to have fully substituted for the training drug, indicating similar subjective effects.

    • Partial Substitution: A moderate percentage of responding on the drug-appropriate lever (e.g., 20-80%) indicates partial substitution.

    • No Substitution: A low percentage of responding on the drug-appropriate lever (e.g., <20%) indicates that the test drug does not share similar subjective effects with the training drug.

Causality and Self-Validation: The mechanism of the discriminative stimulus can be investigated by administering an antagonist prior to the training drug or a test drug that produced substitution. If the antagonist blocks the discriminative stimulus effects, it provides evidence for the involvement of that specific receptor system.

Conclusion

N,N-dipropyltryptamine and psilocybin, while both acting as 5-HT2A receptor agonists, exhibit distinct behavioral profiles rooted in their differing pharmacodynamic and pharmacokinetic properties. Psilocybin's effects are well-characterized, with a strong emphasis on its potential to induce mystical-type experiences that correlate with therapeutic outcomes. DPT, on the other hand, remains a less-studied compound, with a shorter duration of action and a receptor binding profile that suggests a potentially different qualitative experience.

Future research should focus on conducting rigorous, placebo-controlled clinical trials of DPT to quantitatively assess its subjective effects using validated questionnaires. Furthermore, in vivo neurochemical studies, such as microdialysis, could provide valuable insights into the differential effects of DPT and psilocybin on neurotransmitter systems in the brain. A deeper understanding of the comparative behavioral pharmacology of these two tryptamines will not only advance our knowledge of the neurobiology of psychedelic-induced states but also has the potential to inform the development of novel psychedelic-based therapeutics with tailored behavioral profiles.

References

  • Dose-response study of N,N-dimethyltryptamine in humans. II. Subjective effects and preliminary results of a new rating scale. PubMed. [Link]

  • Dose-response study of N,N-dimethyltryptamine in humans. II. Subjective effects and preliminary results of a new rating scale. ResearchGate. [Link]

  • Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. PMC. [Link]

  • Effect of Psilocin on Extracellular Dopamine and Serotonin Levels in the Mesoaccumbens and Mesocortical Pathway in Awake Rats. J-Stage. [Link]

  • Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. Frontiers. [Link]

  • Psilocybin Revisited: The Science Behind the Drug and Its Surprising Therapeutic Potential. US Pharmacist. [Link]

  • Measures — Johns Hopkins Center for Psychedelic and Consciousness Resarch. Johns Hopkins Center for Psychedelic and Consciousness Research. [Link]

  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Nature. [Link]

  • Effects of psychedelic, DOI, on nucleus accumbens dopamine signaling to predictable rewards and cues in rats. PMC. [Link]

  • Dipropyltryptamine. Wikipedia. [Link]

  • Psychedelics and the Human Receptorome. The Vespiary. [Link]

  • DPT. DrugWise. [Link]

  • PDSP Screening Affinities for All Compounds at Other Human Serotonin Receptor Types a. ResearchGate. [Link]

  • Subjective features of the psilocybin experience that may account for its self-administration by humans: a double-blind comparison of psilocybin and dextromethorphan. PubMed. [Link]

  • Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. PMC. [Link]

  • The psychedelic, DOI, increases dopamine release in nucleus accumbens to predictable rewards and reward cues. ResearchGate. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. ScienceDirect. [Link]

  • Human brain effects of DMT assessed via EEG-fMRI. PNAS. [Link]

  • Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. PMC. [Link]

  • Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor. ResearchGate. [Link]

  • Effects of DPTQ, a novel positive allosteric modulator of the dopamine D1 receptor, on spontaneous eye blink rate and spatial working memory in the nonhuman primate. PMC. [Link]

  • Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-n,n-diallyltryptamine. Psilosybiini.info. [Link]

  • Direct Comparison of Altered States of Consciousness Induced by LSD, Psilocybin, and DMT in Healthy Participants. CenterWatch. [Link]

  • Binding Interactions of Psilocin and Serotonin in the 5-HT2A Receptor. VTechWorks. [Link]

  • Quit Smoking: Psilocybin Found To Be 6 Times More Effective Than Nicotine Patches. Forbes. [Link]

  • The potential roles of dopamine in traumatic brain injury: a preclinical and clinical update. Neural Regeneration Research. [Link]

  • Presynaptic action of neurotensin on dopamine release through inhibition of D2 receptor function. PMC. [Link]

  • Multidimensional Personality Changes Following Psilocybin-Assisted Therapy in Patients With Alcohol Use Disorder: Results From a Double-Blind, Placebo-Controlled Clinical Trial. American Journal of Psychiatry. [Link]

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI. [Link]

  • Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies. Medium. [Link]

  • Psilocybin acutely increases firing in a subset of PT neurons in... ResearchGate. [Link]

  • Dopamine reuptake inhibitors in Parkinson's disease. Dove Medical Press. [Link]

  • Head-twitch response. Wikipedia. [Link]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. [Link]

  • The relationship between Psilocybin/psilocin plasma levels and receptor occupancy: PET imaging with 11C-Cimbi-36. [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]

Sources

Comparative

Inter-Laboratory Validation of N,N-Dipropyltryptamine (DPT) Oxalate Analytical Standards: A Comparative Guide

As the landscape of synthetic tryptamines expands, forensic and clinical toxicology laboratories face mounting pressure to accurately identify and quantify these compounds. N,N-Dipropyltryptamine (DPT) is a synthetic try...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic tryptamines expands, forensic and clinical toxicology laboratories face mounting pressure to accurately identify and quantify these compounds. N,N-Dipropyltryptamine (DPT) is a synthetic tryptamine hallucinogen that acts primarily as an agonist at serotonergic receptors. To ensure reliable quantification across diverse analytical platforms, laboratories must utilize highly characterized reference materials.

This guide provides an objective comparison of DPT salt forms, detailing the causality behind selecting the oxalate salt for analytical standards[1], and outlines a self-validating, inter-laboratory protocol compliant with [2] and [3].

Pharmacological Context & Target Relevance

Understanding the mechanism of action of DPT is critical for toxicologists interpreting clinical overdose presentations. DPT primarily exerts its psychoactive effects through agonism at the 5-HT2A receptor, with secondary activity at the 5-HT1A receptor[4].

DPTSignaling DPT N,N-Dipropyltryptamine (DPT) HT2A 5-HT2A Receptor (Primary) DPT->HT2A Agonism HT1A 5-HT1A Receptor (Secondary) DPT->HT1A Agonism Gq Gq Protein Activation HT2A->Gq Gi Gi/o Protein Activation HT1A->Gi PLC Phospholipase C (PLC) Gq->PLC cAMP Inhibition of cAMP Gi->cAMP Ca2 Intracellular Ca2+ Release PLC->Ca2

Fig 1. DPT pharmacological signaling pathway via 5-HT2A and 5-HT1A receptors.

Material Selection: DPT Oxalate vs. DPT Hydrochloride

When establishing a quantitative assay, the choice of the analytical standard's salt form directly dictates the robustness of the calibration curve. While DPT hydrochloride (HCl) is frequently encountered in forensic seizures, DPT oxalate is the superior choice for certified reference materials (CRMs).

The Causality of Salt Selection: Hydrochloride salts of dialkyltryptamines are notoriously hygroscopic. When exposed to ambient humidity during weighing, they absorb atmospheric moisture, causing an artificial inflation of the measured mass. This leads to a negative bias in the final calculated concentration of the standard solution. Conversely, the oxalate counter-ion forms a highly stable, tightly packed crystal lattice that resists moisture uptake, ensuring the weighed mass accurately reflects the molar concentration of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Comparison of DPT Salt Forms
ParameterDPT OxalateDPT HydrochlorideAnalytical Impact
Hygroscopicity Very LowHighOxalate prevents moisture-induced mass drift during standard preparation.
Solid-State Stability > 36 months (at -20°C)~ 12-18 months (at -20°C)Oxalate extends the shelf-life of the CRM.
Solubility (Methanol) Highly SolubleHighly SolubleBoth are suitable for LC-MS/MS stock solution preparation.
Molar Mass Consistency StableVariable (due to hydrates)Oxalate guarantees reliable standard curve generation.

Inter-Laboratory Validation Framework

To prove that DPT oxalate is a universally reliable standard, it must undergo inter-laboratory validation. Because LC-MS/MS electrospray ionization (ESI) sources vary significantly between manufacturers (e.g., orthogonal vs. heated coaxial designs), a standard must demonstrate platform-agnostic performance. We evaluate this using the [2], which mandate strict limits on bias (±20%) and imprecision (<20%)[5].

ValidationWorkflow cluster_Validation ANSI/ASB 036 Validation Parameters Start Analytical Standard (DPT Oxalate) Prep Sample Preparation (SPE & Dilution) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS Lin Linearity & Calibration LCMS->Lin Prec Precision & Bias LCMS->Prec Mat Matrix Effects LCMS->Mat Sel Selectivity & Carryover LCMS->Sel Review Inter-Laboratory Data Harmonization Lin->Review Prec->Review Mat->Review Sel->Review

Fig 2. Inter-laboratory LC-MS/MS validation workflow for DPT oxalate standards.

Self-Validating Experimental Protocol

To ensure trustworthiness, the analytical method must be a self-validating system. This is achieved by incorporating a deuterated internal standard,[6]. Because the deuterated analog co-elutes with the target analyte, it experiences identical matrix suppression or enhancement. This normalizes the detector response, ensuring that any fluctuation in ionization efficiency does not skew the quantitative result.

Step-by-Step Methodology: LC-MS/MS Validation
  • Stock Solution Preparation: Accurately weigh 1.0 mg of DPT Oxalate CRM and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL free-base equivalent stock.

  • Internal Standard (IS) Spiking: Prepare a working IS solution of DPT-d4 Oxalate at 50 ng/mL. Add 20 µL of IS to every calibrator, Quality Control (QC), and blank sample.

  • Sample Preparation (SPE):

    • Causality: We utilize Solid-Phase Extraction (SPE) rather than simple protein precipitation to eliminate phospholipid-induced ion suppression, a common matrix effect in plasma/blood that artificially lowers the precision of tryptamine quantification[7].

    • Condition mixed-mode cation exchange (MCX) cartridges with methanol, followed by water.

    • Load 500 µL of spiked biological matrix.

    • Wash with 2% formic acid in water, followed by 100% methanol.

    • Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Acquisition:

    • Column: Biphenyl core-shell column (optimizes pi-pi interactions for indole rings).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor two MRM transitions for DPT (e.g., m/z 245.2 → 114.1 for quantitation; m/z 245.2 → 144.1 for confirmation) to comply with [8].

Quantitative Data Presentation

The following table summarizes the inter-laboratory validation data for the DPT oxalate standard, comparing results across two distinct LC-MS/MS platforms to prove method robustness.

Table 2: Inter-Laboratory Validation Data Summary (ANSI/ASB 036 Criteria)
Validation ParameterAcceptance CriteriaLab A (Agilent 6470 QQQ)Lab B (Thermo TSQ Altis)Status
Linearity (R²) ≥ 0.9900.99920.9989PASS
Intra-day Precision ≤ 20% CV4.2%5.8%PASS
Inter-day Precision ≤ 20% CV6.1%7.3%PASS
Bias (Accuracy) ± 20%+ 3.4%- 2.1%PASS
Matrix Effect (Ion Suppression) Monitor (IS corrected)- 12.5% (Corrected to 1.2%)- 15.1% (Corrected to 0.8%)PASS
Extraction Recovery > 50%88.4%86.7%PASS

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "SWGDRUG Recommendations Version 8." SWGDRUG.org. Available at:[Link]

  • American Chemical Suppliers. "N,N-Dipropyltryptamine Oxalate Analytical Standard." American Chemical Suppliers. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "PART III B Methods of Analysis/Drug Identification." SWGDRUG.org. Available at:[Link]

  • American Academy of Forensic Sciences (AAFS). "ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology." AAFS.org. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry." NIH.gov. Available at:[Link]

  • Pharmaffiliates. "N,N-Dipropyltryptamine-d4 Oxalate." Pharmaffiliates.com. Available at:[Link]

  • ResearchGate. "Designer drugs: mechanism of action and adverse effects." ResearchGate.net. Available at:[Link]

  • ResearchGate. "Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate.net. Available at:[Link]

Sources

Validation

Stability Comparison Guide: N,N-Dipropyltryptamine (DPT) Oxalate vs. DPT Freebase

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary In the preclinical development of serotonergic psychedeli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

In the preclinical development of serotonergic psychedelics, the physical and chemical stability of the active pharmaceutical ingredient (API) is a critical parameter for ensuring reproducible pharmacological data. N,N-Dipropyltryptamine (DPT), a synthetic dialkyltryptamine, is notoriously unstable in its freebase form. This guide provides an objective, data-supported comparison between DPT freebase and its stabilized oxalate salt counterpart. By examining the mechanistic causality of degradation and providing validated experimental protocols, this guide equips researchers with the necessary framework to select and handle the appropriate DPT formulation for long-term studies.

Mechanistic Causality: Why Salt Forms Outperform Freebases

The instability of tryptamine freebases is not an arbitrary phenomenon; it is rooted in specific molecular vulnerabilities that are mitigated through salt formation[1].

The Chemical Vulnerability of DPT Freebase

DPT freebase exists as an oily liquid or a low-melting amorphous solid. Its primary point of failure is the tertiary amine on the propyl sidechain. In the freebase state, the nitrogen atom possesses an unshared lone pair of electrons. This lone pair is highly nucleophilic and readily reacts with atmospheric oxygen and reactive oxygen species (ROS) to form N,N-dipropyltryptamine-N-oxide, a biologically inactive degradant[1]. Furthermore, the C2 position of the unsubstituted indole ring is highly susceptible to photo-oxidation and UV degradation, which can lead to spontaneous ring cleavage or the formation of 2-indolone derivatives[2].

The Protective Physics of DPT Oxalate

Converting DPT freebase into an oxalate salt fundamentally alters its electronic and physical state.

  • Electronic Shielding: The addition of oxalic acid protonates the tertiary amine, converting it into an ammonium cation. This ties up the lone pair of electrons, effectively eliminating the primary pathway for N-oxide formation[1].

  • Lattice Energy & Steric Shielding: The ionic interaction between the DPT cation and the oxalate anion drives the formation of a highly ordered crystalline lattice. This crystal structure drastically reduces the surface area exposed to environmental oxygen and minimizes hygroscopicity (moisture absorption), creating a physical barrier against hydrolytic and oxidative stress.

Pathway DPT_FB DPT Freebase (Exposed Tertiary Amine) Oxidation Environmental Stress (O2, ROS, Light, Heat) DPT_FB->Oxidation Highly Susceptible DPT_OX DPT Oxalate (Protonated Amine & Crystalline) Shielding Steric & Electronic Shielding (Lattice Stability) DPT_OX->Shielding Resistant NOxide N-Oxide Formation & Indole Degradation Oxidation->NOxide Rapid Conversion Intact Intact DPT Molecule (High Shelf-Life) Shielding->Intact Preserved Integrity

Logical flowchart comparing the degradation pathways of DPT freebase versus the stabilized DPT oxalate salt.

Quantitative Stability Comparison

To objectively compare the two forms, accelerated stability testing parameters based on International Council for Harmonisation (ICH) Q1A(R2) guidelines are utilized[3]. The data below synthesizes expected degradation metrics based on the known behavior of dialkyltryptamines under thermal and oxidative stress.

Property / MetricDPT FreebaseDPT Oxalate
Physical State Oily liquid to low-melting amorphous solidHighly crystalline solid
Amine State Unprotonated (Exposed lone pair)Protonated (Ammonium cation)
Susceptibility to N-Oxidation High (Spontaneous in ambient air)Low (Protected by protonation)
ICH Q1A Accelerated Stability (40°C / 75% RH) - 1 Month Assay~82% (Significant N-oxide formation)>99% (No significant degradation)
ICH Q1A Accelerated Stability (40°C / 75% RH) - 6 Month Assay<50% (Severe degradation/discoloration)~98% (Maintains pharmacological viability)
Recommended Storage -20°C, inert atmosphere (Argon), darkRoom temperature or 2-8°C, desiccated

Experimental Protocol: ICH Q1A(R2) Accelerated Stability Testing

To empirically validate the stability of DPT oxalate against the freebase, analytical chemists must employ a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflow. This protocol ensures that any observed degradation is accurately quantified and that mass balance is maintained.

Step-by-Step Methodology

Step 1: Sample Preparation & Stress Induction

  • Accurately weigh 50.0 mg of DPT freebase and 50.0 mg of DPT oxalate into separate, identical 10 mL amber glass vials.

  • Prepare three replicates for each time point (Day 0, Day 30, Day 90, Day 180).

  • Leave the vials unsealed to expose the samples to ambient oxygen and humidity, simulating worst-case environmental exposure.

Step 2: ICH Q1A Incubation

  • Place the unsealed vials into a calibrated environmental stability chamber.

  • Set the chamber parameters to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) .

Step 3: Time-Point Sampling & Reconstitution

  • At each designated time point, remove the respective vials from the chamber.

  • Reconstitute the API by adding 10.0 mL of HPLC-grade mobile phase (50:50 Water:Acetonitrile containing 0.1% Formic Acid) to achieve a theoretical target concentration of 5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution, then dilute 1:10 to reach a final injection concentration of 0.5 mg/mL.

Step 4: HPLC-UV/MS Analysis

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Detection: Monitor UV absorbance at 280 nm (specific to the indole ring) to capture all indole-containing degradants.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Monitor the parent mass for DPT ( m/z 245 [M+H]+ ) and the primary degradant, DPT-N-oxide ( m/z 261 [M+H]+ ).

  • Injection Volume: 5 µL.

Step 5: Data Validation (Self-Validating System)

  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the spectral purity of the DPT peak, ensuring no co-eluting degradants are hidden beneath the main peak.

  • Mass Balance Check: Calculate the total peak area of the parent compound plus all identified degradant peaks. The sum must equal 98-102% of the Day 0 baseline area. A loss of mass balance indicates the formation of volatile degradants or insoluble polymers, requiring a secondary assay (e.g., NMR).

Workflow Prep 1. Sample Preparation (Equilibrate DPT Freebase & Oxalate) Incubation 2. ICH Q1A Incubation (40°C / 75% RH in Chamber) Prep->Incubation Sampling 3. Time-Point Sampling (Days 0, 30, 90, 180) Incubation->Sampling Analysis 4. HPLC-UV/MS Analysis (Quantify N-oxide & Indole Degradants) Sampling->Analysis Validation 5. Data Validation (Mass Balance & Peak Purity Check) Analysis->Validation

Step-by-step experimental workflow for ICH Q1A accelerated stability testing of DPT formulations.

Conclusion & Recommendations

For rigorous pharmacological and analytical research, DPT oxalate is vastly superior to DPT freebase . The freebase form is highly susceptible to rapid N-oxidation and photo-degradation due to its exposed tertiary amine and amorphous physical state. In contrast, the oxalate salt neutralizes the amine's nucleophilicity through protonation and establishes a robust crystalline lattice that physically shields the molecule from environmental stressors.

Best Practices for Researchers:

  • Procurement: Always source DPT as a salt (oxalate or fumarate) for in vivo or long-term in vitro studies to ensure dose accuracy over time.

  • Storage: While DPT oxalate is stable at room temperature, storing it at 2-8°C in a desiccated, amber container will virtually eliminate any risk of degradation over a multi-year timeline.

  • Handling Freebase: If the freebase must be used (e.g., for specific vaporized administration models), it must be stored at -20°C under an inert argon atmosphere and utilized immediately upon thawing.

References

  • MDPI - Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. Available at:[Link]

  • RSC Medicinal Chemistry - Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Available at:[Link]

  • Science.gov - Validated stability-indicating high-performance liquid chromatography methodologies (ICH Q1A). Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to N,N-Dipropyltryptamine Oxalate and Standard 5-HT Receptor Agonists

This guide provides a comprehensive analysis of the 5-HT receptor binding and functional profile of N,N-dipropyltryptamine (DPT) oxalate, benchmarked against the endogenous ligand serotonin (5-HT) and the well-characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the 5-HT receptor binding and functional profile of N,N-dipropyltryptamine (DPT) oxalate, benchmarked against the endogenous ligand serotonin (5-HT) and the well-characterized psychedelic compounds psilocin and lysergic acid diethylamide (LSD). This document is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and related fields.

Introduction: The Significance of Receptor Profiling in Psychedelic Research

The therapeutic and psychoactive effects of tryptamines are primarily mediated by their interactions with serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel.[1] N,N-dipropyltryptamine (DPT), a synthetic tryptamine, has been noted for its unique psychoactive properties.[2][3] Understanding its receptor affinity (Kᵢ) and functional potency (EC₅₀) in comparison to standard agonists is crucial for elucidating its mechanism of action and therapeutic potential. This guide offers a detailed comparative analysis, focusing on the key receptor subtypes implicated in psychedelic effects: 5-HT₁A, 5-HT₂A, and 5-HT₂C.[4]

Methodology: A Foundation of Scientific Rigor

To ensure the objective comparison of these compounds, standardized in vitro pharmacological assays are employed. The two primary methodologies discussed are radioligand binding assays to determine receptor affinity and functional assays to assess agonist-induced cellular responses.

Radioligand Binding Assays: Quantifying Affinity

The principle of a radioligand binding assay is to measure the affinity of a test compound by its ability to displace a radiolabeled ligand of known high affinity for a specific receptor.[5] The inhibitory constant (Kᵢ) is then calculated, representing the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype (e.g., from HEK293 cells) are prepared.[6]

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, or [³H]mesulergine for 5-HT₂C) and varying concentrations of the unlabeled test compound (DPT, serotonin, psilocin, or LSD).[6]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[7]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membrane Receptor-Expressing Cell Membranes Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., DPT) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Fig. 1: Workflow of a competitive radioligand binding assay.
Functional Assays: Measuring Cellular Response

Functional assays determine the ability of a compound to activate a receptor and elicit a downstream cellular response. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response.

  • Calcium Flux Assays (for Gq/11-coupled receptors): 5-HT₂A and 5-HT₂C receptors are primarily coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium (Ca²⁺) upon activation.[8] This change in Ca²⁺ concentration can be measured using fluorescent calcium indicators.[9][10]

Step-by-Step Protocol for a Calcium Flux Assay:

  • Cell Plating: Cells stably expressing the target 5-HT receptor are plated in a multi-well plate.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[10]

  • Compound Addition: Varying concentrations of the test agonist are added to the wells.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[11]

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and the maximum effect (Eₘₐₓ) relative to a reference agonist like serotonin.[6]

G cluster_1 Calcium Flux Functional Assay Workflow Cells Receptor-Expressing Cells Loading Dye Loading Cells->Loading Dye Calcium-Sensitive Dye Dye->Loading Agonist Test Agonist (e.g., DPT) Stimulation Agonist Stimulation Agonist->Stimulation Loading->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis Data Analysis (EC50 & Emax) Measurement->Analysis

Fig. 2: Workflow of a calcium flux functional assay.

Comparative Receptor Binding Affinity (Kᵢ)

The following table summarizes the reported binding affinities of DPT, serotonin, psilocin, and LSD for human 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.

Compound5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)
DPT 100[12]347-527[13]-
Serotonin (5-HT) -19.5[13]-
Psilocin 146-152[14]120-173[14]79-311[14]
LSD -1.26[13]-

Data for some compound-receptor combinations were not available in the searched literature.

Comparative Functional Potency (EC₅₀)

The table below presents the functional potencies of the compounds at the respective 5-HT receptors.

Compound5-HT₁A EC₅₀ (nM)5-HT₂A EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
DPT Partial Agonist[12]527[13]-
Serotonin (5-HT) ---
Psilocin -10[15]Partial Agonist[16]
LSD --High Efficacy Agonist[17]

Data for some compound-receptor combinations were not available in the searched literature.

Signaling Pathways and Discussion

The 5-HT₁A receptor is canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][18] In contrast, the 5-HT₂A and 5-HT₂C receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[8][18]

G cluster_0 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_1 5-HT2A/2C Receptor Signaling (Gq/11-coupled) Agonist1A 5-HT1A Agonist (e.g., DPT) Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A binds G_protein_i Gi/o Protein Receptor1A->G_protein_i activates AC Adenylyl Cyclase G_protein_i->AC inhibits cAMP ↓ cAMP AC->cAMP Agonist2A 5-HT2A/2C Agonist (e.g., DPT) Receptor2A 5-HT2A/2C Receptor Agonist2A->Receptor2A binds G_protein_q Gq/11 Protein Receptor2A->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium ↑ Intracellular Ca2+ IP3_DAG->Calcium

Fig. 3: Simplified signaling pathways for 5-HT₁A and 5-HT₂A/₂C receptors.

The compiled data indicates that DPT is a moderate affinity partial agonist at the 5-HT₁A receptor and a 5-HT₂A receptor agonist.[3][12] Its affinity for the 5-HT₂A receptor appears to be lower than that of psilocin and significantly lower than LSD.[13][14] The partial agonism at the 5-HT₁A receptor may contribute to the distinct subjective effects of DPT compared to other classic psychedelics.[3]

Psilocin demonstrates relatively similar affinities for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, while LSD exhibits exceptionally high affinity for the 5-HT₂A receptor.[13][14] The potent activation of the 5-HT₂A receptor is considered a key mechanism for the psychedelic effects of these compounds.[19]

The functional data for DPT at the 5-HT₂A receptor suggests it is a full agonist, similar to DMT.[13] The partial agonism of psilocin at the 5-HT₂C receptor may also play a role in its overall pharmacological profile.[16]

Conclusion

This comparative guide highlights the distinct 5-HT receptor binding and functional profile of N,N-dipropyltryptamine oxalate relative to standard agonists. While DPT shares the characteristic of 5-HT₂A receptor agonism with classic psychedelics, its moderate affinity and its activity at the 5-HT₁A receptor likely contribute to its unique effects. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the therapeutic potential and neuropharmacological mechanisms of DPT and related compounds. Further studies directly comparing these compounds under identical experimental conditions are warranted to provide a more definitive comparative analysis.

References

  • Fiorino F, Di Domenico M, Pierri G, et al. How much do we know about the coupling of G-proteins to serotonin receptors?. Frontiers in Molecular Neuroscience. 2022;15. [Link]

  • Millan MJ, Dekeyne A, Gobert A. Differential activation of Gq/11 and Gi(3) proteins at 5-hydroxytryptamine(2C) receptors revealed by antibody capture assays: influence of receptor reserve and relationship to agonist-directed trafficking. Journal of Pharmacology and Experimental Therapeutics. 2002;302(3):1059-1068. [Link]

  • Klein LM, Cozzi NV, Daley PF, et al. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. 2018;134(Pt A):16-24. [Link]

  • Slocum ST, Sniecikowska J, Buchborn T, et al. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Annual Review of Pharmacology and Toxicology. 2023;63:499-523. [Link]

  • Eshleman AJ, Forster MJ, Wolfrum KM, et al. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics. 2022;383(2):130-141. [Link]

  • Kolaczynska KE, Thomann J, Hoener MC, Liechti ME. 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. Bio-protocol. 2021;11(15):e4107. [Link]

  • Ray TS. Psychedelics and the Human Receptorome. PLoS ONE. 2010;5(2):e9019. [Link]

  • Kandasamy R, Srivastava P, Mohite S, et al. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. 2017;11(4):307-314. [Link]

  • University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

  • Mailman R. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology. 2002;190:167-182. [Link]

  • Roth BL. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. 2016;75:1.15.1-1.15.15. [Link]

  • Halberstadt AL, Geyer MA. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology. 2013;27(10):926-937. [Link]

  • DiBerto G, Lansu K, Sim J, et al. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. 2023;14(20):3743-3758. [Link]

  • Kim K, Che T, Panova O, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. 2022;13(1):3143. [Link]

  • Sadée W, Schlemmer RF Jr, Eckert WA, et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Neuroscience Methods. 2000;100(1-2):77-84. [Link]

  • Madsen MK, Fisher PM, Burmester D, et al. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology. 2019;44(7):1328-1334. [Link]

  • Wikipedia. Dipropyltryptamine. [Link]

  • ResearchGate. EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. [Link]

  • Fujifilm. Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • Fantegrossi WE, Smith LM, Semaan A, et al. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents. Pharmacology, Biochemistry and Behavior. 2008;88(3):284-291. [Link]

  • de Gregorio D, Inserra A, Enns JP, et al. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 receptors in the head twitch response induced by 5-hydroxytryptophan and psilocybin: Translational implications. bioRxiv. 2022. [Link]

  • Thiagaraj D, Nichols DE, Marona-Lewicka D, et al. Binding Properties of Dipropyltryptamine at the Human 5-HT1a Receptor. Pharmacology. 2005;74(4):193-199. [Link]

  • de la Fuente Revenga M, Valdizán EM, García-García L, et al. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Biomedicine & Pharmacotherapy. 2022;154:113612. [Link]

  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • Hoehn R, Nichols DE, McCorvy J, et al. Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI receptors for (R)-DOI (red), (R)-d 6 -DOI (orange), DAM-57 (blue), and d 6 -DAM-57 (purple). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.